TP-030-2
Description
Properties
Molecular Formula |
C23H21BrN4O3 |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C23H21BrN4O3/c1-26-17-9-5-6-10-19(17)31-14-18(22(26)29)27-12-11-16-20(23(27)30)25-28(21(16)24)13-15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3/t18-/m0/s1 |
InChI Key |
KHVVJKLNKLQLJZ-SFHVURJKSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Br |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Br |
Origin of Product |
United States |
Foundational & Exploratory
TP-030-2 RIPK1 inhibitor mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of TP-030-2 and its Orthogonal Probe TP-030-1, RIPK1 Inhibitors
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Its pivotal role in these processes makes it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. This guide provides a detailed technical overview of the mechanism of action of the potent RIPK1 inhibitor this compound and its closely related orthogonal probe, TP-030-1. These compounds belong to a novel class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives.[1][3][4][5][6] TP-030-1 and this compound are notable for their high potency and selectivity as allosteric inhibitors of RIPK1.[7][8]
Quantitative Data Summary
The inhibitory activities of TP-030-1 and this compound have been characterized through various in vitro and cellular assays. The key quantitative data for these compounds are summarized in the tables below.
In Vitro Kinase Inhibition
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| TP-030-1 | human RIPK1 | TR-FRET | 3.9 | - | [7][9][10] |
| mouse RIPK1 | TR-FRET | - | 4200 | [7][9][10] | |
| This compound | human RIPK1 | TR-FRET | 0.43 | - | [11] |
| mouse RIPK1 | TR-FRET | - | 100 | [11] |
Cellular Necroptosis Inhibition
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| TP-030-1 | HT29 | Necroptosis Assay | 18 | [7][9][10] |
| This compound | HT29 | Necroptosis Assay | 1.3 | [11] |
Core Mechanism of Action
TP-030-1 and this compound are classified as Type III kinase inhibitors.[2][7] Unlike ATP-competitive inhibitors that bind to the active site, these compounds bind to an allosteric pocket located at the back of the ATP binding site of RIPK1.[4] This binding event induces a conformational change in the kinase, stabilizing it in an inactive state. Specifically, the binding of these inhibitors forces the DLG motif of RIPK1 into a "DLG-out" conformation, which is characteristic of an inactive kinase.[12] By locking RIPK1 in this inactive conformation, TP-030-1 and this compound prevent the autophosphorylation of RIPK1, a critical step for its activation and the subsequent downstream signaling events that lead to necroptosis.[2]
Signaling Pathway Context
Under normal physiological conditions, upon stimulation by ligands such as tumor necrosis factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex (Complex I).[2][13] In this complex, RIPK1's kinase activity is regulated by ubiquitination and phosphorylation, which can lead to the activation of the pro-survival NF-κB pathway.[2][14] However, under conditions where pro-survival signaling is inhibited, or in the presence of certain stimuli, RIPK1 can transition to form a cytosolic death-inducing complex, known as the necrosome (Complex IIb), with RIPK3 and mixed-lineage kinase domain-like protein (MLKL).[2] The activation of RIPK1's kinase function is essential for the formation and activation of the necrosome, which ultimately leads to necroptotic cell death.[2] TP-030-1 and this compound, by allosterically inhibiting RIPK1's kinase activity, effectively block the formation and function of the necrosome, thereby preventing necroptosis.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize TP-030-1 and this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the in vitro inhibitory potency of compounds against RIPK1.
Objective: To measure the Ki or IC50 value of a test compound for RIPK1 kinase.
Materials:
-
Recombinant human or mouse RIPK1 enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Europium-labeled anti-phospho-substrate antibody.
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Test compounds (TP-030-1, this compound) serially diluted in DMSO.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the RIPK1 enzyme and the peptide substrate to the wells of the microplate.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: Europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated acceptor.
-
Incubate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 or Ki value.
HT29 Necroptosis Assay
This cellular assay measures the ability of a compound to inhibit necroptosis in a human cell line.
Objective: To determine the IC50 value of a test compound for the inhibition of necroptosis in HT29 cells.
Materials:
-
HT29 human colon adenocarcinoma cells.
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics.
-
TNF-α (Tumor Necrosis Factor-alpha).
-
A Smac mimetic (e.g., birinapant).
-
A pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Test compounds (TP-030-1, this compound) serially diluted in DMSO.
-
A cell viability reagent (e.g., CellTiter-Glo).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed HT29 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells with the compound dilutions for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor to the wells. Include appropriate controls (untreated cells, vehicle control, and maximum cell death control).
-
Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Measure cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Read the luminescence on a plate reader.
-
Normalize the data to the controls and plot the percentage of cell viability against the compound concentration to calculate the IC50 value.
Conclusion
This compound and its orthogonal probe TP-030-1 are highly potent and selective allosteric inhibitors of RIPK1 kinase. Their mechanism of action, which involves stabilizing an inactive conformation of the kinase, effectively blocks the necroptotic cell death pathway. The detailed experimental protocols provided herein serve as a guide for researchers in the field of drug discovery and development to further investigate the therapeutic potential of targeting RIPK1 in various inflammatory and neurodegenerative disorders. The well-characterized nature of these chemical probes makes them valuable tools for elucidating the complex biology of RIPK1-mediated signaling.
References
- 1. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery of 7âOxo-2,4,5,7-tetrahydroâ6Hâpyrazolo[3,4âc]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of StructureâKinetic Relationships - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 8. Discovery of novel, allosteric RIPK1 inhibitors using a combination of computational and experimental screening approaches - American Chemical Society [acs.digitellinc.com]
- 9. eubopen.org [eubopen.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eubopen.org [eubopen.org]
- 12. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of TP-030-2, a Potent RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-030-2 has emerged as a significant chemical probe for the study of inflammatory diseases and neurodegeneration. It is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a technical resource for researchers in the field.
Discovery and Core Data
This compound, also reported as compound 22 in seminal literature, was identified through a structure-based drug design approach aimed at developing potent, orally available, and brain-penetrating RIPK1 inhibitors.[1][2][3] The optimization of a novel 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine scaffold led to the discovery of this highly effective molecule.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its associated negative control, TP-030n.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Cellular Potency (IC50) |
| This compound | Human RIPK1 | TR-FRET | Ki = 0.43 nM | HT29 Necroptosis Assay: 1.3 nM |
| This compound | Mouse RIPK1 | - | IC50 = 100 nM | - |
| TP-030n | Human RIPK1 | TR-FRET | Ki = 6.9 µM | - |
| TP-030n | Mouse RIPK1 | TR-FRET | Ki > 10 µM | - |
| Selectivity Data for this compound | |
| Kinase Panel | No significant binding observed at 1 µM across a panel of 303 kinases. |
| Off-Target Panel (Eurofins-Panlabs) | Closest off-targets: GABA/PBR (Ki = 346.58 nM), HTR2A (Ki = 2071.02 nM), ADRA2A (Ki = 2355.74 nM). |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of RIPK1-mediated necroptosis and the general experimental workflow for the synthesis and evaluation of this compound.
Caption: RIPK1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Synthesis of this compound (Compound 22)
The synthesis of this compound is a multi-step process. The following protocol is a summary of the likely synthesis route based on the procedures described for analogous compounds in the primary literature.
Step 1: Synthesis of Intermediate Pyrazole 16
-
To a solution of the starting pyrazole, add phosphorus oxybromide and dimethylformamide (DMF).
-
Heat the reaction mixture and monitor for the completion of the Vilsmeier-Haack reaction.
-
Upon completion, quench the reaction and extract the product to obtain pyrazole 16.
Step 2: Synthesis of Aldehyde 18
-
Subject pyrazole 16 to a Wittig reaction using methoxymethyl triphenylphosphonium chloride to yield compound 17.
-
Treat compound 17 with an acid to cleave the ether and induce tautomerization, affording the aldehyde building block 18.
Step 3: Reductive Amination to Form Secondary Amine 20
-
Couple aldehyde 18 with the appropriate amine building block (19) via reductive amination.
-
Use a suitable reducing agent, such as sodium triacetoxyborohydride, to facilitate the reaction.
-
Purify the resulting secondary amine (20).
Step 4: Lactamization to Yield Compound 21
-
Induce intramolecular cyclization of the secondary amine 20 to form the lactam ring of compound 21. This can be achieved under appropriate heating or catalytic conditions.
Step 5: Final Cyanation to this compound (Compound 22)
-
Subject compound 21 to a palladium-catalyzed cyanation reaction.
-
Use a cyanide source, such as zinc cyanide, and a palladium catalyst (e.g., Pd(PPh3)4).
-
Purify the final product, this compound, using column chromatography or recrystallization.
Note: For precise reagent quantities, reaction times, and purification methods, it is imperative to consult the supplementary information of Yoshikawa et al., J Med Chem. 2018 Mar 22;61(6):2384-2409.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for RIPK1
This assay is used to determine the biochemical potency of inhibitors against RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
TR-FRET donor (e.g., terbium-labeled anti-His antibody)
-
TR-FRET acceptor (e.g., a fluorescently labeled tracer that binds to the RIPK1 active site)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, with appropriate salts and additives)
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the RIPK1 enzyme, the terbium-labeled antibody, and the fluorescent tracer to the assay buffer.
-
Add the diluted this compound or DMSO (as a control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~495 nm) and acceptor (~520 nm).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 or Ki value.
HT29 Necroptosis Assay
This cellular assay measures the ability of an inhibitor to protect cells from induced necroptosis.
Materials:
-
HT29 human colorectal adenocarcinoma cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
TNFα (Tumor Necrosis Factor-alpha)
-
SM-164 (a SMAC mimetic)
-
zVAD-fmk (a pan-caspase inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed HT29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound or DMSO (as a control) for a specified time (e.g., 30-60 minutes).
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 10-100 ng/mL), SM-164 (e.g., 10-100 nM), and zVAD-fmk (e.g., 20 µM) to the wells.[4][5][6]
-
Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of viable cells.
-
Plot cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable tool for investigating the role of RIPK1 in health and disease. Its high potency, selectivity, and favorable pharmacokinetic properties make it an excellent chemical probe. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its use and further research in the field of RIPK1-mediated signaling pathways. Researchers are encouraged to consult the primary literature for further details and to ensure the safe and effective use of this compound.
References
- 1. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. archive.connect.h1.co [archive.connect.h1.co]
- 4. researchgate.net [researchgate.net]
- 5. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to TP-030-2 (CAS 2095514-84-2): A Potent RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of TP-030-2, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document consolidates available data on its chemical and biological characteristics, mechanism of action, and relevant experimental methodologies to support further research and development.
Core Properties and Data
This compound is a small molecule inhibitor targeting the kinase activity of RIPK1, a critical regulator of cellular necroptosis and inflammation.[1] Its inhibitory activity has been quantified against both human and murine RIPK1, as well as in a cellular context.
Physicochemical and Biological Properties
| Property | Value | Reference |
| CAS Number | 2095514-84-2 | [1] |
| Molecular Formula | C23H21BrN4O3 | [1] |
| Molecular Weight | 481.34 g/mol | [1] |
| Solubility | Soluble in DMSO at 100 mg/mL (207.75 mM) with ultrasonication. It is noted that hygroscopic DMSO can affect solubility, and newly opened DMSO is recommended. | [2] |
| Storage Conditions | Store at 4°C, protected from light, and under a nitrogen atmosphere. In solvent, it is stable for up to 6 months at -80°C and for 1 month at -20°C. | [2] |
In Vitro Inhibitory Activity
| Target/Assay | Value | Reference |
| Human RIPK1 (Ki) | 0.43 nM | [1] |
| Mouse RIPK1 (IC50) | 100 nM | [1] |
| HT-29 Cellular Necroptosis (IC50) | 1.3 nM | [1] |
Mechanism of Action: RIPK1 Inhibition
This compound exerts its biological effects by directly inhibiting the kinase activity of RIPK1. RIPK1 is a serine/threonine kinase that plays a pivotal role in multiple signaling pathways, most notably in the regulation of necroptosis and inflammation initiated by death receptors such as the tumor necrosis factor receptor 1 (TNFR1).[3]
In response to stimuli like TNF-α, RIPK1 can initiate a pro-survival signaling cascade leading to the activation of NF-κB.[4] However, under conditions where apoptosis is inhibited, RIPK1 can auto-phosphorylate and subsequently phosphorylate RIPK3, leading to the formation of the necrosome complex. This complex then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[3] By inhibiting the kinase activity of RIPK1, this compound is expected to block these downstream signaling events, thereby preventing necroptosis and associated inflammation.
Signaling Pathway of RIPK1 in Necroptosis
Caption: RIPK1 signaling pathway in necroptosis and its inhibition by this compound.
Experimental Protocols
While specific protocols detailing the use of this compound are not publicly available, this section provides detailed methodologies for key experiments typically employed to characterize RIPK1 inhibitors. These protocols are based on established methods and can be adapted for the evaluation of this compound.
RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate[5]
-
ATP[5]
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)[5]
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the compound-DMSO solution to the wells of a 384-well plate. Include DMSO-only wells for positive (no inhibition) and negative (no enzyme) controls.[6]
-
Prepare a reaction mixture containing RIPK1 enzyme and MBP substrate in kinase assay buffer.
-
Add 2.5 µL of the enzyme/substrate mixture to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
HT-29 Cellular Necroptosis Assay
This cell-based assay measures the ability of an inhibitor to protect cells from induced necroptosis. The HT-29 human colon adenocarcinoma cell line is a well-established model for studying necroptosis.[7]
Materials:
-
HT-29 cells (ATCC HTB-38)
-
Complete growth medium (e.g., McCoy's 5a Medium Modified with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
This compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a suitable density (e.g., 10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include DMSO-only controls.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 250 nM), and a pan-caspase inhibitor (e.g., 10.5 µM) to the wells.[6] The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Read the luminescence on a plate reader.
-
Calculate the percent protection for each concentration of this compound and determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[8][9]
Materials:
-
HT-29 cells
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against RIPK1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture HT-29 cells to a high confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1 hour at 37°C.[8]
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble RIPK1 in each sample by Western blotting.
-
The binding of this compound to RIPK1 is expected to increase its thermal stability, resulting in more soluble RIPK1 at higher temperatures compared to the DMSO control. This shift in the melting curve confirms target engagement.
Experimental Workflow Visualization
Caption: A general experimental workflow for the characterization of a RIPK1 inhibitor like this compound.
Conclusion
This compound is a highly potent inhibitor of RIPK1 with demonstrated activity in both biochemical and cellular assays. Its ability to interfere with the RIPK1-mediated necroptosis pathway makes it a valuable research tool for investigating the roles of RIPK1 in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other RIPK1 inhibitors, which may ultimately lead to the development of novel therapeutics for inflammatory and neurodegenerative diseases.
References
- 1. This compound | CAS#:2095514-84-2 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Specificity and Selectivity Profile of TP-030-2
This technical guide provides a comprehensive overview of the target specificity and selectivity of TP-030-2, a potent and selective chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1). This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and therapeutic potential of RIPK1 inhibition.
Core Target: RIPK1
This compound is a highly potent inhibitor of RIPK1, a crucial serine/threonine kinase involved in the regulation of cellular necroptosis and inflammation.[1] It functions as a non-ATP competitive, allosteric inhibitor that binds to the kinase domain of RIPK1.[2] A structurally related but inactive compound, TP-030n, serves as a negative control for experimental validation.[1]
Quantitative Potency and Selectivity Profile
The inhibitory activity of this compound has been characterized across various in vitro and cellular assays, demonstrating high potency for its intended target and remarkable selectivity against a broad range of other kinases.
Table 1: In Vitro Potency of this compound against RIPK1
| Target Species | Assay Type | Potency Metric | Value (nM) |
| Human RIPK1 | TR-FRET | Ki | 0.43[1][3][4][5][6][7] |
| Mouse RIPK1 | - | IC50 | 100[1][4][5][7][8] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Potency Metric | Value (nM) |
| Necroptosis Assay | HT29 | IC50 | 1.3[1] |
Table 3: Off-Target Selectivity Profile of this compound
| Screening Panel | Number of Targets | Concentration Tested | Key Off-Targets and Observations |
| Takeda Global Kinase Panel | 303 kinases | 1 µM | No significant binding observed.[1][3] |
| Eurofins-Panlabs LeadProfilingScreen | 68 targets | - | The only significant hit was 63% inhibition of HTR2B.[1] Closest off-targets in the GPCR scan were GABA/PBR (Ki = 346.58 nM), HTR2A (Ki = 2071.02 nM), and ADRA2A (Ki = 2355.74 nM).[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is employed to determine the in vitro potency (Ki) of this compound against human RIPK1.
-
Principle: TR-FRET assays measure the inhibition of kinase activity by detecting the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., APC) conjugated to a substrate and an antibody that recognizes the phosphorylated substrate, respectively. Inhibition of the kinase by a compound like this compound leads to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant human RIPK1 enzyme is incubated with a specific substrate peptide and ATP in a buffered solution.
-
Serial dilutions of this compound are added to the reaction wells.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and a detection solution containing a Europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (which binds to a biotinylated substrate) is added.
-
After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is read using a plate reader capable of time-resolved fluorescence detection.
-
The Ki value is calculated from the dose-response curve of the inhibitor.
-
2. HT29 Necroptosis Assay
This cellular assay is used to assess the potency of this compound in a biologically relevant context.
-
Principle: The HT29 human colon adenocarcinoma cell line can be induced to undergo necroptosis, a form of programmed cell death dependent on RIPK1 activity. The ability of this compound to inhibit this process is a measure of its cellular efficacy.
-
Protocol Outline:
-
HT29 cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with serial dilutions of this compound for a specified duration. A recommended concentration for cellular use is 100 nM to achieve over 95% inhibition of RIPK1.[3]
-
Necroptosis is induced by the addition of a combination of stimuli, typically TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (to block apoptosis and channel the cell death pathway towards necroptosis).
-
After an incubation period, cell viability is assessed using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
-
Visualizations
RIPK1 Signaling Pathway in Necroptosis
Caption: RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the in vitro and cellular characterization of the RIPK1 inhibitor this compound.
References
- 1. eubopen.org [eubopen.org]
- 2. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. This compound|CAS 2095514-84-2|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Apoptose | CymitQuimica [cymitquimica.com]
- 7. glpbio.com [glpbio.com]
- 8. RIP kinase | DC Chemicals [dcchemicals.com]
In-depth Technical Guide: The Structure-Activity Relationship of TP-030-2
An Analysis for Researchers, Scientists, and Drug Development Professionals
Initial investigations into the public scientific literature and patent databases did not yield specific information for a compound designated "TP-030-2." This suggests that "this compound" may be a novel compound with research findings not yet publicly available, an internal project code, or a potential misidentification.
To provide a comprehensive analysis as requested, this guide will instead focus on a well-documented analog, TP-064 , a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4). The exploration of TP-064's structure-activity relationship (SAR) will serve as a valuable framework for understanding the potential development and optimization of similar chemical entities.
Core Structure and Activity of TP-064
TP-064 is a small molecule inhibitor of PRMT4, an enzyme implicated in various biological processes and overexpressed in several cancers. The core scaffold of TP-064 is essential for its high-potency inhibition of PRMT4's methyltransferase activity.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of TP-064 and its negative control, TP-064N, highlights key structural determinants for activity.
| Compound | Target | IC50 (nM) | Cellular IC50 (BAF155 dimethylation, nM) | Cellular IC50 (MED12 dimethylation, nM) |
| TP-064 | PRMT4 | < 10 | 340 ± 30 | 43 ± 10 |
| TP-064N | PRMT4 | 2500 ± 600 | No effect | No effect |
Data compiled from publicly available research on TP-064.[1]
The significant drop in activity between TP-064 and TP-064N, where a terminal aminomethyl group is replaced by a methoxy moiety, underscores the critical role of this functional group in target engagement.[1]
Experimental Methodologies
The following protocols are foundational for assessing the SAR of PRMT4 inhibitors like TP-064.
PRMT4 Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the methyltransferase activity of PRMT4.
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human PRMT4, the methyl donor S-adenosyl-L-methionine (SAM), and a peptide substrate (e.g., a histone H3-derived peptide) is prepared.
-
Compound Incubation: Test compounds (e.g., TP-064) at varying concentrations are pre-incubated with the PRMT4 enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the peptide substrate and allowed to proceed for a defined period at a controlled temperature. The reaction is then terminated, often by the addition of a strong acid.
-
Detection: The extent of peptide methylation is quantified. This can be achieved through various methods, including radioactivity-based assays (if using radiolabeled SAM) or antibody-based detection of the methylated product (e.g., ELISA).
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Target Engagement Assay
This assay measures the ability of a compound to inhibit PRMT4 activity within a cellular context.
-
Cell Culture: A relevant cell line (e.g., a multiple myeloma cell line like NCI-H929) is cultured under standard conditions.[1]
-
Compound Treatment: Cells are treated with the test compound at various concentrations for a specified duration.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.
-
Western Blot Analysis: The levels of asymmetrically dimethylated arginine on known PRMT4 substrates, such as BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12), are assessed by Western blot using specific antibodies.[1]
-
Data Quantification: The intensity of the bands corresponding to the dimethylated substrates is quantified and normalized to a loading control. The cellular IC50 is determined by plotting the reduction in methylation against the compound concentration.
Visualizing Key Pathways and Processes
Mechanism of Action of TP-064
The following diagram illustrates the proposed mechanism of action for TP-064, highlighting its interaction with PRMT4 and the subsequent downstream effects.
Caption: Proposed mechanism of TP-064 action on the PRMT4 catalytic cycle.
General Workflow for SAR Study
The logical flow for a typical structure-activity relationship study is depicted below.
Caption: A generalized workflow for conducting a structure-activity relationship study.
References
TP-030-2: A Technical Guide for Basic Research in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying component of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system (CNS), plays a central role in initiating and propagating the inflammatory cascade. A key mediator in these processes is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). TP-030-2 has been identified as a potent and selective chemical probe for RIPK1, offering a valuable tool to investigate the role of this kinase in neuroinflammatory pathways. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and potential applications in basic research, based on the current understanding of RIPK1's function in neuroinflammation.
This compound: A Potent and Selective RIPK1 Inhibitor
This compound is a chemical probe designed for the specific inhibition of RIPK1. Its high potency and selectivity make it a superior tool for dissecting the cellular functions of RIPK1 compared to less specific inhibitors. A corresponding negative control, TP-030n, which is structurally similar but inactive against RIPK1, is available to help distinguish on-target from off-target effects.
Quantitative Data
The following table summarizes the known quantitative data for this compound. It is important to note that while the biochemical and cellular potency of this compound are well-characterized, specific data from neuroinflammation models are not yet publicly available. The data presented here are from foundational characterization studies.
| Parameter | Species | Value | Assay Type | Reference |
| Kᵢ | Human | 0.43 nM | TR-FRET | [1][2] |
| IC₅₀ | Mouse | 100 nM | Not Specified | [1][2] |
| IC₅₀ | Human (HT29 cells) | 1.3 nM | Necroptosis Assay | [1][2] |
The Role of RIPK1 in Neuroinflammation: The Target of this compound
RIPK1 is a critical signaling node that regulates both cell death (necroptosis and apoptosis) and inflammation.[2] In the context of the CNS, RIPK1 is expressed in various cell types, including microglia and neurons. Its activation is implicated in the production of pro-inflammatory cytokines and the promotion of a pro-inflammatory microglial phenotype.
Signaling Pathway
The diagram below illustrates the central role of RIPK1 in the tumor necrosis factor (TNF) signaling pathway, a key driver of neuroinflammation. Stimulation of the TNF receptor 1 (TNFR1) can lead to the formation of a signaling complex (Complex I) that activates NF-κB, a master regulator of inflammatory gene expression. Under certain conditions, RIPK1 can dissociate from Complex I to form a secondary complex that initiates either apoptosis or necroptosis. The kinase activity of RIPK1 is crucial for these downstream events. By inhibiting the kinase function of RIPK1, this compound is expected to block these pro-inflammatory and cell death-inducing pathways.
Caption: RIPK1 Signaling Pathway and the Action of this compound.
Experimental Protocols for Investigating this compound in Neuroinflammation
While specific protocols for this compound in neuroinflammation are not yet published, the following are detailed methodologies for key experiments that are commonly used in the field and can be adapted for evaluating this compound.
In Vitro Microglia Activation Assay
Objective: To determine the effect of this compound on the pro-inflammatory activation of microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS)
-
This compound and TP-030n (negative control)
-
Cell culture medium and supplements
-
Reagents for ELISA (for measuring cytokine levels) or qPCR (for measuring gene expression)
Procedure:
-
Cell Culture: Plate microglial cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or TP-030n for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein analysis).
-
Sample Collection:
-
For gene expression: Lyse the cells and extract RNA.
-
For cytokine analysis: Collect the cell culture supernatant.
-
-
Analysis:
-
qPCR: Perform reverse transcription and quantitative PCR to measure the mRNA levels of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).
-
ELISA: Use enzyme-linked immunosorbent assay kits to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant.
-
In Vivo Model of Neuroinflammation
Objective: To assess the efficacy of this compound in a mouse model of LPS-induced systemic inflammation, which is known to cause neuroinflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
This compound and TP-030n
-
Vehicle for drug administration (e.g., a solution suitable for intraperitoneal injection)
-
Anesthesia and surgical tools for tissue collection
-
Reagents for immunohistochemistry and protein/RNA analysis
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound, TP-030n, or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose.
-
LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), inject LPS intraperitoneally to induce systemic inflammation and subsequent neuroinflammation.
-
Monitoring: Monitor the mice for signs of sickness behavior.
-
Tissue Collection: At a specific time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue.
-
Analysis:
-
Immunohistochemistry: Perfuse the brains and prepare sections for staining with antibodies against microglial markers (e.g., Iba1) and inflammatory proteins.
-
Biochemical Analysis: Homogenize brain tissue to extract protein or RNA for analysis of inflammatory markers by ELISA, Western blot, or qPCR.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating a novel compound like this compound in a preclinical model of neuroinflammation.
Caption: Preclinical Experimental Workflow for this compound.
Logical Relationship: From Mechanism to Therapeutic Potential
The therapeutic potential of this compound in neuroinflammatory diseases is based on a clear logical progression from its molecular mechanism of action to its expected physiological effects.
Caption: Logical Flow of this compound's Therapeutic Rationale.
Conclusion
This compound is a highly potent and selective inhibitor of RIPK1, a key kinase implicated in the pathways of neuroinflammation and cell death. While direct studies of this compound in specific neuroinflammation models are yet to be published, its well-defined mechanism of action and the established role of its target make it a promising research tool. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to begin investigating the potential of this compound in mitigating the detrimental effects of neuroinflammation in various disease models. As research progresses, the utility of this chemical probe in unraveling the complexities of neurodegenerative diseases is expected to become increasingly evident.
References
Preliminary studies on TP-030-2 in cell culture
An in-depth analysis of publicly available preliminary studies on a compound designated "TP-030-2" in cell culture did not yield specific results for a molecule with this identifier. The scientific literature and public trial databases do not contain information regarding a compound with the exact name "this compound."
This suggests that "this compound" may be an internal corporate identifier for a compound in the early stages of development, and information has not yet been publicly disclosed. Alternatively, it is possible that the designation is inaccurate or refers to a compound more commonly known by another name.
To provide a comprehensive technical guide as requested, further details are required, including:
-
The chemical structure or class of this compound.
-
The intended biological target or pathway.
-
The cell types or disease models in which it has been studied.
-
Any alternative names or identifiers for the compound.
Without this fundamental information, it is not possible to retrieve relevant data on experimental protocols, quantitative results, or signaling pathways to construct the requested in-depth guide and visualizations. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating institution for specific details.
In-Depth Technical Guide: TP-030-2 and its Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-030-2 is a potent and selective chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and cell death pathways. As a key mediator in the tumor necrosis factor (TNF) signaling cascade, RIPK1 has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action and its modulatory effects on cytokine production.
Core Compound Details: this compound
This compound is a RIPK1 inhibitor with high affinity and selectivity. It has a human Ki of 0.43 nM and an IC50 of 100 nM for mouse RIPK1.[1] The compound belongs to a class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives and was developed as a brain-penetrating RIPK1 inhibitor.
Mechanism of Action: RIPK1 Inhibition
This compound exerts its effects by directly inhibiting the kinase activity of RIPK1. RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. It can promote cell survival and inflammation through the activation of NF-κB and MAPK pathways, or it can mediate programmed cell death in the form of apoptosis or necroptosis.
The binding of TNF-α to its receptor, TNFR1, triggers the formation of a membrane-bound signaling complex known as Complex I. Within this complex, RIPK1 acts as a scaffold, leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines. By inhibiting the kinase activity of RIPK1, this compound can block the activation of these inflammatory pathways.
The RIPK1 Signaling Pathway and this compound Intervention
The following diagram illustrates the central role of RIPK1 in the TNF-α signaling pathway and the point of intervention for this compound.
Effect of this compound on Cytokine Production
While specific quantitative data for this compound's effect on a broad panel of cytokines from publicly accessible literature is limited, the primary research on its chemical series, which includes a highly similar compound (compound 22 ), provides strong evidence for its anti-inflammatory properties through the modulation of cytokine-driven pathology. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a disease mediated by pro-inflammatory cytokines, oral administration of compound 22 (10 mg/kg, bid) significantly attenuated disease progression. This strongly suggests an in vivo reduction of key inflammatory cytokines.
Based on the known mechanism of RIPK1 inhibitors and the results from related inflammatory models, this compound is expected to suppress the production of key pro-inflammatory cytokines, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Interleukin-1beta (IL-1β)
Experimental Protocols
Detailed experimental protocols for the direct measurement of cytokine inhibition by this compound are not extensively published. However, based on standard methodologies used for evaluating similar compounds, the following experimental workflows can be proposed:
In Vitro Cytokine Production Assay
This protocol outlines a general method for assessing the effect of this compound on cytokine production in cultured cells.
References
Methodological & Application
Application Notes and Protocols for TP-030-2: In Vitro Evaluation of a RIPK1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
TP-030-2 is a potent and selective chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound. The included methodologies cover the direct biochemical assessment of RIPK1 inhibition and the cellular evaluation of its efficacy in preventing necroptotic cell death.
Data Presentation
The following table summarizes the key in vitro potency and selectivity data for this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Human RIPK1 | Kᵢ | 0.43 nM | [1][2] |
| Biochemical Assay | Mouse RIPK1 | IC₅₀ | 100 nM | [1] |
| Cellular Assay | HT-29 Human Colon Adenocarcinoma | IC₅₀ (Necroptosis) | 1.3 nM | [1] |
| Selectivity Screen | Takeda Global Kinase Panel (303 kinases) | % Inhibition @ 1 µM | No significant binding | [1][2] |
| Selectivity Screen | Eurofins-Panlabs Screen (68 targets) | % Inhibition @ 1 µM (HTR2B) | 63% | [1] |
Signaling Pathway
The diagram below illustrates the central role of RIPK1 in the necroptosis signaling pathway initiated by TNF-α.
Caption: RIPK1 signaling in TNF-α-mediated necroptosis.
Experimental Protocols
RIPK1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a biochemical assay to determine the inhibitory activity of this compound on RIPK1 kinase.
Workflow Diagram:
Caption: Workflow for the RIPK1 TR-FRET kinase assay.
Materials:
-
Recombinant human RIPK1 enzyme
-
TR-FRET ULight™-peptide substrate
-
Europium-labeled anti-phospho-peptide antibody (Eu-antibody)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP solution
-
This compound compound
-
384-well low-volume white assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of RIPK1 enzyme in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
Prepare a working solution of ATP in Assay Buffer.
-
Prepare a detection mixture containing ULight™-peptide substrate and Eu-antibody in Assay Buffer.
-
-
Assay Protocol:
-
Add 2.5 µL of RIPK1 enzyme solution to each well of the 384-well plate.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of 320 or 340 nm and measuring emission at 615 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
HT-29 Cellular Necroptosis Assay
This protocol details a cell-based assay to measure the ability of this compound to inhibit necroptosis in HT-29 cells. Cell viability is assessed using the MTT assay.[1][2][3][4]
Workflow Diagram:
Caption: Workflow for the HT-29 necroptosis assay.
Materials:
-
HT-29 human colon adenocarcinoma cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound compound
-
Human TNF-α
-
SM-164 (SMAC mimetic)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 50 µL of the diluted this compound or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a 2X working solution of the necroptosis induction cocktail containing TNF-α (final concentration 20 ng/mL), SM-164 (final concentration 100 nM), and Z-VAD-FMK (final concentration 20 µM) in culture medium.
-
Add 50 µL of the 2X induction cocktail to each well.
-
Include control wells with cells only, cells with vehicle + induction cocktail, and cells with this compound alone.
-
Incubate the plate for 24 hours at 37°C.
-
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of Solubilization Solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated, necroptosis-induced control (0% inhibition) and the untreated control (100% inhibition).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Western Blot for RIPK1 Phosphorylation
This protocol is for the detection of phosphorylated RIPK1 (p-RIPK1) as a marker of RIPK1 kinase activation during necroptosis.
Procedure:
-
Cell Lysis:
-
Seed HT-29 cells in a 6-well plate and treat with this compound and the necroptosis induction cocktail as described in the cellular assay protocol.
-
After the desired incubation time (e.g., 6-8 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-RIPK1 Ser166) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total RIPK1 and a loading control (e.g., GAPDH or β-actin).
-
Expected Results:
Treatment of HT-29 cells with the necroptosis-inducing stimuli should lead to a significant increase in the phosphorylation of RIPK1. Pre-treatment with effective concentrations of this compound is expected to reduce the levels of p-RIPK1 in a dose-dependent manner, confirming target engagement and inhibition of RIPK1 kinase activity in a cellular context.
References
Application Notes and Protocols for TP-030-2 in a Mouse Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-030-2 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and necroptosis.[1][2][3] Emerging evidence suggests that RIPK1-mediated neuronal death and neuroinflammation play a significant role in the pathogenesis of Alzheimer's disease (AD). Inhibition of RIPK1 has been shown to be neuroprotective in various preclinical models of neurodegeneration.[1] Specifically, treatment with RIPK1 inhibitors has demonstrated the potential to reduce amyloid-β (Aβ) plaque burden, mitigate tau pathology, decrease levels of pro-inflammatory cytokines, and improve cognitive function in mouse models of AD.[1] These application notes provide a comprehensive guide for the utilization of this compound in a mouse model of Alzheimer's disease, based on the known mechanism of RIPK1 inhibitors and preclinical data from analogous compounds.
Mechanism of Action
This compound exerts its therapeutic effects by specifically inhibiting the kinase activity of RIPK1.[1][2][3] In the context of Alzheimer's disease, the accumulation of Aβ and hyperphosphorylated tau is thought to trigger a chronic inflammatory response in the brain, mediated by microglia and astrocytes. This neuroinflammation can lead to synaptic dysfunction and neuronal death through various pathways, including necroptosis, a form of programmed necrosis regulated by RIPK1. By inhibiting RIPK1, this compound is hypothesized to block this downstream inflammatory cascade and prevent necroptotic cell death, thereby preserving neuronal function and ameliorating the pathological hallmarks of AD.
dot graph "RIPK1_Signaling_Pathway_in_AD" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Abeta_Tau [label="Amyloid-β & Tau Pathology", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microglia_Astrocytes [label="Microglia & Astrocyte Activation", fillcolor="#FBBC05", fontcolor="#202124"]; TNFa [label="TNF-α", fillcolor="#FBBC05", fontcolor="#202124"]; TNFR1 [label="TNFR1", fillcolor="#FBBC05", fontcolor="#202124"]; RIPK1 [label="RIPK1 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TP0302 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Neuroinflammation\n(Cytokine Release)", fillcolor="#F1F3F4", fontcolor="#202124"]; RIPK3_MLKL [label="RIPK3/MLKL Pathway\n(Necrosome Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Necroptosis [label="Necroptosis\n(Neuronal Death)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Dysfunction [label="Synaptic Dysfunction &\nCognitive Decline", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Abeta_Tau -> Microglia_Astrocytes; Microglia_Astrocytes -> TNFa; TNFa -> TNFR1; TNFR1 -> RIPK1; TP0302 -> RIPK1 [arrowhead=tee, color="#34A853", style=bold]; RIPK1 -> NFkB; RIPK1 -> RIPK3_MLKL; NFkB -> Inflammation; RIPK3_MLKL -> Necroptosis; Inflammation -> Synaptic_Dysfunction; Necroptosis -> Synaptic_Dysfunction; } END_OF_DOT
Caption: Proposed mechanism of this compound in Alzheimer's disease.
Quantitative Data Summary
While in vivo data for this compound in an Alzheimer's disease model is not yet publicly available, the following table summarizes its in vitro potency and the in vivo effects of other RIPK1 inhibitors in relevant models. This information can be used to guide dose selection and expected outcomes for studies with this compound.
| Compound | Assay/Model | Endpoint | Result | Reference |
| This compound | Human RIPK1 (in vitro) | Ki | 0.43 nM | [1] |
| This compound | Mouse RIPK1 (in vitro) | IC50 | 100 nM | [1] |
| This compound | HT29 Necroptosis Assay (cellular) | IC50 | 1.3 nM | [1] |
| Necrostatin-1s | APP/PS1 mice | Aβ Plaque Burden | Reduced | [1] |
| Necrostatin-1s | APP/PS1 mice | Tau Aggregation | Reduced | [1] |
| Necrostatin-1s | APP/PS1 mice | Pro-inflammatory Cytokines | Reduced | [1] |
| Necrostatin-1s | APP/PS1 mice | Spatial Memory | Improved | [1] |
| Necrostatin-1s | 5XFAD mice | Neuronal Cell Loss | Reduced | [1] |
| GSK'963 | Mouse ICH model | Neuronal Death | Reduced | |
| RIPA-56 | Mouse model | In-feed administration | 300 mg/kg |
Experimental Protocols
The following protocols are suggested for the use of this compound in a mouse model of Alzheimer's disease, such as the 5XFAD or 3xTg-AD models.
Animal Model Selection
-
5XFAD Mouse Model: This model exhibits an aggressive amyloid pathology, with Aβ plaques appearing as early as 2 months of age. It is suitable for studying the effects of this compound on amyloid deposition and associated neuroinflammation.
-
3xTg-AD Mouse Model: This model develops both amyloid plaques and tau pathology, with cognitive deficits appearing around 4-6 months of age. It is ideal for investigating the broader effects of this compound on both hallmark pathologies of Alzheimer's disease.
Dosing and Administration
Based on preclinical studies with other brain-penetrant RIPK1 inhibitors, the following administration routes and starting doses are recommended. It is crucial to perform a preliminary dose-ranging study to determine the optimal dose of this compound that achieves target engagement in the brain without causing toxicity.
-
Route of Administration:
-
Oral Gavage (PO): This is a common and less stressful method for repeated dosing. This compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Intraperitoneal (IP) Injection: This method ensures rapid absorption. The formulation should be sterile and pH-neutral.
-
In-feed Formulation: For long-term studies, formulating this compound in the chow can reduce animal stress.
-
-
Suggested Starting Dose:
-
A starting dose in the range of 10-30 mg/kg/day is proposed, based on doses used for other RIPK1 inhibitors in vivo. This should be adjusted based on pharmacokinetic and pharmacodynamic data.
-
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Key Experimental Methodologies
a. Behavioral Testing (Morris Water Maze)
-
Purpose: To assess spatial learning and memory.
-
Protocol:
-
A circular pool is filled with opaque water. A hidden platform is submerged just below the water's surface.
-
Acquisition Phase (5-7 days): Mice are trained to find the hidden platform from different starting positions. Four trials are conducted per day. Latency to find the platform and path length are recorded.
-
Probe Trial (24 hours after last training day): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was) is recorded.
-
b. Immunohistochemistry (IHC)
-
Purpose: To visualize and quantify Aβ plaques, phosphorylated tau, and neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes) in brain tissue.
-
Protocol:
-
Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose solution.
-
Section brains on a cryostat or vibratome (30-40 µm sections).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate with primary antibodies (e.g., anti-Aβ, anti-phospho-tau, anti-Iba1, anti-GFAP) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount sections on slides and image using a confocal or fluorescence microscope.
-
Quantify the stained area using image analysis software (e.g., ImageJ).
-
c. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the levels of soluble and insoluble Aβ40 and Aβ42, as well as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.
-
Protocol:
-
Homogenize brain tissue in a suitable lysis buffer.
-
Separate the homogenate into soluble and insoluble fractions by centrifugation.
-
Use commercially available ELISA kits specific for mouse Aβ40, Aβ42, and the cytokines of interest.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance using a plate reader and calculate the concentrations based on a standard curve.
-
Logical Relationships and Considerations
Caption: Factors influencing the therapeutic outcome of this compound.
Conclusion
This compound, as a potent RIPK1 inhibitor, holds significant promise as a therapeutic agent for Alzheimer's disease. The protocols and information provided herein offer a solid foundation for researchers to design and execute preclinical studies to evaluate its efficacy in relevant mouse models. Careful consideration of the chosen animal model, dose, and outcome measures will be critical for elucidating the full therapeutic potential of this compound in the context of Alzheimer's disease.
References
Application Notes and Protocols for Preclinical Studies of TTX-030
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the available preclinical information regarding the dosage and administration of TTX-030, a first-in-class anti-CD39 antibody, in animal studies. Due to the limited publicly available data on specific preclinical protocols for TTX-030, this document synthesizes information on its mechanism of action and findings from related anti-CD39 antibody studies in animal models to offer guidance for designing future preclinical experiments. While specific dosages and administration routes for TTX-030 in animals are not detailed in the public domain, the provided protocols are based on standard practices for similar therapeutic antibodies in oncology research.
Introduction
TTX-030 is a fully human monoclonal antibody that targets CD39, a key enzyme in the ATP-adenosine pathway.[1][2] In the tumor microenvironment (TME), the conversion of pro-inflammatory extracellular ATP to immunosuppressive adenosine is a critical mechanism of immune evasion.[3] CD39 catalyzes the initial step in this process.[3] By inhibiting CD39, TTX-030 aims to increase the concentration of immunostimulatory ATP and reduce the levels of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.[4][5] Preclinical data for TTX-030 has been described as "compelling," leading to its advancement into clinical trials.[6]
Mechanism of Action
TTX-030 is an uncompetitive allosteric inhibitor of CD39.[2] This mechanism allows it to potently inhibit the enzyme's activity even at the high ATP concentrations found in the tumor microenvironment.[2] The inhibition of CD39 by TTX-030 has a dual effect:
-
Preservation of extracellular ATP: ATP acts as a danger signal that can activate immune cells, including dendritic cells and T cells.[3]
-
Reduction of extracellular adenosine: Adenosine suppresses the activity of various immune cells, including T cells and natural killer (NK) cells.[4]
By modulating the balance of ATP and adenosine, TTX-030 is designed to enhance the body's own anti-tumor immune response.[4]
Preclinical Animal Studies Data
While specific quantitative data on the dosage and administration of TTX-030 in animal models is not publicly available, related studies on other anti-CD39 antibodies in mice provide a framework for potential experimental design. It has been noted that anti-CD39 monoclonal antibodies have shown anti-tumor activity in various murine tumor models.
Table 1: Representative Data from Preclinical Studies of Anti-CD39 Antibodies in Mice
| Antibody | Animal Model | Tumor Type | Dosage | Administration Route | Study Duration | Outcome |
| Anti-mouse CD39 mAb (clone B66) | Mouse | Metastatic tumors | Not Specified | Not Specified | Not Specified | Significant anti-tumor metastatic effects by promoting NK cell expansion and survival.[7] |
Note: This table is illustrative and based on findings with other anti-CD39 antibodies. Specific details for TTX-030 are not available in the provided search results.
Experimental Protocols
The following are generalized protocols for conducting preclinical efficacy studies of a therapeutic antibody like TTX-030 in a murine tumor model. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
1. Cell Culture and Tumor Implantation:
- Culture a suitable murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.
- Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
2. Animal Monitoring and Grouping:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
3. Antibody Preparation and Administration:
- Reconstitute the anti-CD39 antibody (or a relevant isotype control) in a sterile vehicle solution (e.g., PBS).
- Administer the antibody via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosing frequency could be, for example, twice weekly. Dosage will need to be determined through dose-ranging studies.
4. Efficacy Assessment:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study (based on tumor burden in the control group or a predetermined time point), euthanize the mice.
- Excise tumors and weigh them. A portion of the tumor can be processed for histological or immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
5. Statistical Analysis:
- Analyze differences in tumor growth between treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Visualizations
Signaling Pathway of TTX-030 Mechanism of Action
Caption: Mechanism of action of TTX-030 in the tumor microenvironment.
Experimental Workflow for a Preclinical Efficacy Study
Caption: Generalized workflow for a preclinical in vivo efficacy study.
Conclusion
While detailed preclinical data on the dosage and administration of TTX-030 in animal studies are not widely published, its mechanism of action as a first-in-class anti-CD39 antibody provides a strong rationale for its use in cancer immunotherapy. The generalized protocols and workflows presented here, based on standard practices for similar biologics, can serve as a valuable resource for researchers designing and conducting preclinical evaluations of TTX-030 and other modulators of the ATP-adenosine pathway. Further research and publication of detailed preclinical findings will be crucial for optimizing the development of this promising therapeutic agent.
References
- 1. Press Release for Tizona Therapeutics [tizonatx.com]
- 2. Fully human anti-CD39 antibody potently inhibits ATPase activity in cancer cells via uncompetitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Our Science | TTX-030 | Publications | Trishula Therapeutics [trishulatx.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Trishula Therapeutics Announces Promising Early Phase 1b Data of TTX-030, an Anti-CD39 Antibody, in Combination with Chemoimmunotherapy as First-Line Treatment for Locally Advanced or Metastatic Gastric Cancer/GEJ Cancer - BioSpace [biospace.com]
- 6. news.abbvie.com [news.abbvie.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: TP-030-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of TP-030-2, a potent RIPK1 inhibitor, in cell-based assays. The information is intended to guide researchers in the effective use of this compound for studying necroptosis and other RIPK1-mediated signaling pathways.
Introduction to this compound
This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream regulator of cellular inflammation and death pathways, including necroptosis. Inhibition of RIPK1 by this compound provides a valuable tool for investigating the roles of this kinase in various physiological and pathological processes. This compound has demonstrated significant inhibitory activity in cellular assays, making it a suitable compound for in vitro studies.
Physicochemical and Biological Properties
A summary of the known quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | [1] |
| CAS Number | 2095514-84-2 | [1] |
| Inhibitory Potency (Human Ki) | 0.43 nM | [1] |
| Inhibitory Potency (Mouse IC50) | 100 nM | [1] |
| Cellular Activity (HT29 IC50) | 1.3 nM | [1] |
Solubility and Preparation of Stock Solutions
While specific solubility data for this compound is not publicly available, a general procedure for determining solubility and preparing stock solutions for similar small molecule inhibitors is provided below. It is strongly recommended to experimentally determine the solubility of this compound in your specific solvents.
Table 2: Recommended Solvents and Storage
| Solvent | Starting Concentration | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | 10 mM | -20°C for long-term storage |
| Ethanol | 10 mM | -20°C for long-term storage |
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculating the Required Volume of DMSO: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound will be required for this calculation.
-
Dissolving the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed vials.
RIPK1 Signaling Pathway in Necroptosis
This compound inhibits RIPK1, a key kinase in the necroptosis pathway. The following diagram illustrates the core components of this signaling cascade.
Caption: RIPK1 signaling pathway leading to necroptosis.
Experimental Protocols
The following protocols provide a framework for using this compound in cell-based assays to study necroptosis.
General Cell Culture and Reagents
-
Cell Line: HT-29 (human colorectal adenocarcinoma) cells are a well-established model for studying necroptosis.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (prepared as a 10 mM stock in DMSO)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Cell Viability Reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
-
Experimental Workflow for Necroptosis Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on induced necroptosis.
Caption: Workflow for a necroptosis inhibition cell-based assay.
Detailed Protocol for Necroptosis Inhibition Assay in HT-29 Cells
This protocol is designed to determine the IC50 of this compound in preventing TNF-α-induced necroptosis in HT-29 cells.
Materials:
-
HT-29 cells
-
Complete culture medium
-
96-well clear-bottom, black-walled plates
-
This compound stock solution (10 mM in DMSO)
-
Human TNF-α stock solution
-
z-VAD-FMK stock solution
-
Cell viability reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HT-29 cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the old medium from the wells.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a 2X working solution of TNF-α and z-VAD-FMK in culture medium. The final concentrations should be optimized for your specific cell batch, but a starting point is 20 ng/mL for TNF-α and 20 µM for z-VAD-FMK.
-
Add 50 µL of the 2X induction solution to each well (except for the untreated control wells, which should receive 50 µL of medium).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Measurement of Cell Viability:
-
Equilibrate the cell viability reagent and the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer (typically 10-30 minutes).
-
Read the luminescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, necroptosis-induced control (0% inhibition) and the untreated control (100% viability).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents. |
| Low signal-to-noise ratio | Suboptimal induction of necroptosis, incorrect reagent concentrations. | Optimize the concentrations of TNF-α and z-VAD-FMK. Check the expiration date and storage of reagents. |
| Incomplete inhibition at high concentrations | Compound precipitation, off-target effects. | Visually inspect the wells for any signs of precipitation. Test a wider range of concentrations. |
| Unexpected cell death in vehicle control | DMSO toxicity. | Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all wells. |
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Note and Protocol: Measuring RIPK1 Inhibition by TP-030-2 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target.[1] TP-030-2 is a potent and selective chemical probe for RIPK1, inhibiting its kinase activity with high efficacy.[3] This document provides a detailed protocol for utilizing Western blot analysis to measure the inhibition of RIPK1 phosphorylation by this compound in a cellular context.
Principle
The activation of RIPK1 involves its autophosphorylation at specific serine residues, such as Ser166.[4][5] This phosphorylation event is a key indicator of RIPK1 kinase activity.[6] Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both total RIPK1 and phosphorylated RIPK1 (p-RIPK1), it is possible to measure the extent of RIPK1 activation.[6][7] This protocol describes the induction of RIPK1 activation in a human colon adenocarcinoma cell line (HT-29) and the subsequent assessment of the inhibitory effect of this compound by quantifying the levels of p-RIPK1 relative to total RIPK1.
Data Presentation
The following table summarizes the key quantitative data for the RIPK1 inhibitor this compound.
| Compound | Target | In Vitro Potency (Ki, human) | Cellular Potency (IC50, HT-29 necroptosis assay) | Recommended Cell Assay Concentration |
| This compound | RIPK1 | 0.43 nM | 1.3 nM | 100 nM[3] |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of RIPK1 activation and its inhibition, which leads to the suppression of necroptosis.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eubopen.org [eubopen.org]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitination of RIPK1 suppresses programmed cell death by regulating RIPK1 kinase activation during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptgcn.com [ptgcn.com]
- 7. Frontiers | Curcumol alleviates endometriosis via correcting the aberrant activation of Fas/RIPK1-mediated PANoptosis [frontiersin.org]
Application of TP-030-2 in Multiple Sclerosis Research: A Hypothetical Framework
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS).[1][2] The pathology is driven by an autoimmune response targeting the myelin sheath, the protective covering of nerve fibers, leading to demyelination, axonal damage, and progressive neurological disability.[2][3] Key immune cells involved in this process include myelin-reactive T helper 1 (Th1) and Th17 cells, which infiltrate the CNS and, along with B cells and activated microglia, perpetuate the inflammatory cascade.[1][3]
Current research into novel therapeutic strategies for MS is focused on modulating the immune response and promoting neuroprotection. While a direct link between a compound designated "TP-030-2" and multiple sclerosis research is not established in the current scientific literature, this document presents a hypothetical application and protocol framework. This framework is based on targeting the well-established mTOR signaling pathway, a critical regulator of immune cell function and a pathway implicated in MS pathogenesis.[1] We will therefore proceed by using a hypothetical mTOR inhibitor, herein referred to as this compound, to illustrate how such a compound would be evaluated in a preclinical MS research setting.
Hypothetical Mechanism of Action: this compound as an mTOR Inhibitor
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. These complexes are central regulators of cell growth, proliferation, metabolism, and survival. In the context of multiple sclerosis, the mTOR pathway is implicated in the activation and differentiation of pathogenic T cells, particularly Th1 and Th17 lineages, as well as in the function of B cells and myeloid cells like microglia.[1][4] Inhibition of mTOR signaling has been shown to ameliorate the clinical course of experimental autoimmune encephalomyelitis (EAE), the most commonly used animal model for MS.[1] This effect is attributed to the suppression of effector T cell responses and the promotion of regulatory T cells (Tregs), which have immunosuppressive functions.
The following application notes and protocols are designed to test the efficacy of a hypothetical mTOR inhibitor, this compound, in a preclinical model of MS.
Signaling Pathway of Interest
Caption: Hypothetical inhibition of the mTOR signaling pathway by this compound in MS.
Experimental Protocols
Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most widely used animal model for studying the pathogenesis of MS and for evaluating potential therapeutics.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound (hypothetical compound)
-
Vehicle control (e.g., DMSO, PBS)
Protocol:
-
Immunization: On day 0, emulsify MOG35-55 peptide in CFA at a 1:1 ratio. Anesthetize mice and administer a subcutaneous injection of 100 µL of the emulsion into the flanks.
-
PTX Administration: Administer 200 ng of PTX intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
-
Treatment Administration:
-
Divide mice into two groups: Vehicle control and this compound treated.
-
Begin treatment on day 3 post-immunization. Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily.
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Score disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
Endpoint: Euthanize mice at the peak of disease (typically day 15-20) or at a pre-determined later time point for tissue analysis.
Histological Analysis of CNS Inflammation and Demyelination
Materials:
-
4% Paraformaldehyde (PFA)
-
Sucrose solutions (15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Primary antibodies: anti-CD4 (for T cells), anti-Iba1 (for microglia), anti-MBP (for myelin)
-
Secondary antibodies (fluorescently labeled)
-
Luxol Fast Blue (LFB) stain
-
Hematoxylin and Eosin (H&E) stain
Protocol:
-
Tissue Preparation: Perfuse mice with ice-cold PBS followed by 4% PFA. Dissect the brain and spinal cord and post-fix in 4% PFA overnight. Cryoprotect the tissues in sucrose solutions before embedding in OCT.
-
Cryosectioning: Cut 20 µm thick sections of the spinal cord and brain using a cryostat.
-
Immunofluorescence Staining:
-
Permeabilize sections and block with appropriate serum.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount with a DAPI-containing medium.
-
-
Histochemical Staining:
-
For demyelination, stain sections with LFB.
-
For inflammatory infiltrates, stain with H&E.
-
-
Imaging and Quantification: Acquire images using a fluorescence or bright-field microscope. Quantify the area of demyelination and the number of infiltrating immune cells per section.
Flow Cytometry Analysis of Immune Cell Populations
Materials:
-
Spleens and lymph nodes from EAE mice
-
RPMI-1640 medium
-
Ficoll-Paque
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-Foxp3, anti-IL-17, anti-IFN-γ)
-
Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A)
Protocol:
-
Cell Isolation: Harvest spleens and lymph nodes from euthanized mice. Prepare single-cell suspensions.
-
Restimulation (for cytokine analysis): Stimulate cells with MOG35-55 peptide or a cell stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor (Brefeldin A).
-
Staining:
-
Surface Staining: Stain cells with antibodies against surface markers (e.g., CD4, CD8).
-
Intracellular Staining: Fix and permeabilize cells, then stain for intracellular markers (e.g., Foxp3 for Tregs, IL-17 for Th17, IFN-γ for Th1).
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentages of different T cell subsets.
Experimental Workflow Visualization
Caption: Preclinical evaluation workflow for this compound in the EAE model of MS.
Quantitative Data Summary
The following tables represent hypothetical data from an EAE study evaluating this compound.
Table 1: Clinical EAE Parameters
| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset | Cumulative Disease Score |
| Vehicle Control | 3.5 ± 0.5 | 11 ± 1 | 45 ± 5 |
| This compound (10 mg/kg) | 1.5 ± 0.3 | 15 ± 2 | 20 ± 4* |
*p < 0.05 compared to Vehicle Control
Table 2: Histopathological and Immunological Outcomes
| Treatment Group | Demyelination Area (%) | Infiltrating CD4+ Cells/mm² | Splenic Th17 (%) | Splenic Treg (%) |
| Vehicle Control | 25 ± 4 | 150 ± 20 | 4.2 ± 0.6 | 8.5 ± 1.1 |
| This compound (10 mg/kg) | 8 ± 2 | 50 ± 10 | 1.5 ± 0.3 | 15.2 ± 1.5 |
*p < 0.05 compared to Vehicle Control
This document provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of a novel mTOR inhibitor, "this compound," in the context of multiple sclerosis research. The detailed protocols for the EAE model, histological analysis, and flow cytometry outline the necessary steps to assess the therapeutic potential of such a compound. The visualized signaling pathway and experimental workflow, along with the structured data tables, offer a clear guide for researchers and drug development professionals. Based on the proposed mechanism of action, a successful outcome for this compound in these experiments would be a significant reduction in clinical disease severity, CNS inflammation, and demyelination, accompanied by a favorable modulation of peripheral T cell responses. Such results would provide a strong rationale for further development of this compound as a potential disease-modifying therapy for multiple sclerosis.
References
- 1. The mTOR Signaling Pathway in Multiple Sclerosis; from Animal Models to Human Data [mdpi.com]
- 2. An Overview of the History, Pathophysiology, and Pharmacological Interventions of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways and therapeutic perspectives related to environmental factors associated with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the RIPK1 Inhibitor TP-030-2 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Correcting the Mechanism of Action of TP-030-2
Initial interest in this compound may be associated with the intricate network of cellular survival and death pathways, including autophagy. However, publicly available data and chemical supplier information clarify that This compound is not a direct inducer of autophagy . Instead, this compound is a potent and selective chemical probe that functions as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) . This distinction is critical for designing and interpreting experiments in cancer research.
RIPK1 is a serine/threonine kinase that acts as a crucial signaling node, regulating cellular responses to stimuli such as tumor necrosis factor (TNF). Depending on the cellular context, RIPK1 can promote cell survival and inflammation through the NF-κB pathway or induce programmed cell death via apoptosis or a form of regulated necrosis called necroptosis.[1][2][3] In many cancers, the pro-survival functions of RIPK1 are exploited to evade cell death, making it a compelling therapeutic target.[1][3]
While the primary target of this compound is RIPK1, inhibiting this kinase can have downstream consequences on other cellular processes, including a potential, indirect modulation of autophagy. The relationship is complex; for instance, RIPK1 has been shown to suppress basal autophagy, and its inhibition can, in some contexts, lead to an increase in autophagic flux.[4][5] Conversely, the autophagy machinery can also influence the assembly of the RIPK1-containing signaling complexes that determine cell fate.[6]
These application notes provide a framework for investigating the effects of the RIPK1 inhibitor this compound on cancer cells, focusing on its primary mechanism of action and offering methods to explore its potential secondary effects on autophagy.
Quantitative Data for this compound
Quantitative data for this compound is centered on its potent inhibition of its primary target, RIPK1. The half-maximal inhibitory concentration (IC50) for cell viability will vary depending on the cancer cell line and its reliance on RIPK1 signaling. Researchers should determine these values empirically for their specific models.
| Parameter | Value | Species | Comments |
| Ki (hRIPK1) | 0.43 nM | Human | Measures binding affinity to human RIPK1. |
| IC50 (mRIPK1) | 100 nM | Mouse | Measures the concentration for 50% inhibition of mouse RIPK1. |
| IC50 (HT-29 cells) | 1.3 nM | Human | Measures the concentration for 50% inhibition in a cellular context. |
| IC50 (Cell Viability) | Cell line dependent | N/A | Must be determined experimentally (see Protocol 1). |
This table is based on data from chemical suppliers and should be used as a reference. Experimental validation is recommended.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The RIPK1 signaling pathway, illustrating its role in survival, apoptosis, and necroptosis.
Caption: A logical workflow for characterizing the effects of this compound on cancer cells.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (dissolved in DMSO to create a concentrated stock)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add solubilization solution (e.g., DMSO or a dedicated solubilizer) and mix thoroughly.
-
Read the absorbance or fluorescence/luminescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Analysis of Cell Death Modality (Apoptosis vs. Necroptosis)
Objective: To determine whether this compound induces apoptosis or necroptosis in cancer cells, often in combination with a sensitizing agent like TNFα.
Materials:
-
Cancer cell lines
-
6-well or 12-well culture plates
-
This compound
-
TNFα (optional, to stimulate the pathway)
-
Z-VAD-FMK (pan-caspase inhibitor, to block apoptosis)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat cells with the following conditions (in triplicate):
-
Vehicle Control (DMSO)
-
This compound (at a concentration near the IC50)
-
TNFα (e.g., 20 ng/mL) + Z-VAD-FMK (e.g., 20 µM) (Induces necroptosis)
-
This compound + TNFα + Z-VAD-FMK
-
TNFα (Induces apoptosis)
-
This compound + TNFα
-
-
Incubate for a predetermined time (e.g., 12-24 hours).
-
-
Cell Staining:
-
Harvest both adherent and floating cells and pool them.
-
Wash the cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Gate on the cell population and acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necroptotic cells: Often PI-positive, may be Annexin V-positive or negative. Inhibition of cell death by this compound in the TNFα + Z-VAD-FMK group would confirm its role in blocking necroptosis.
-
Protocol 3: Western Blot Analysis of RIPK1 Pathway Activation
Objective: To measure the effect of this compound on the phosphorylation of RIPK1 and downstream effectors.
Materials:
-
Cancer cell lines
-
This compound
-
TNFα (optional stimulus)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total-RIPK1, anti-phospho-MLKL, anti-total-MLKL, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound +/- TNFα as described in Protocol 2.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, mix with Laemmli buffer, and boil.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane for total proteins and the loading control.
-
Expected Outcome: this compound should reduce the TNFα-induced phosphorylation of RIPK1 at Ser166.
-
Protocol 4: Exploratory Analysis of Autophagy Markers
Objective: To investigate if RIPK1 inhibition by this compound has a secondary, indirect effect on autophagy in cancer cells.
Materials:
-
Same as Protocol 3, with the addition of:
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1.
-
(Optional) Bafilomycin A1 or Chloroquine (autophagy flux inhibitors).
Procedure:
-
Cell Treatment and Lysis:
-
Follow the same procedure as Protocol 3. For autophagy flux analysis, treat a parallel set of cells with this compound in the presence and absence of Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for the last 2-4 hours of the experiment.
-
-
Western Blotting:
-
Perform Western blotting as described in Protocol 3.
-
Probe membranes for LC3B and p62/SQSTM1.
-
-
Data Interpretation:
-
LC3B: An increase in the ratio of LC3-II (lipidated form, ~14-16 kDa) to LC3-I (cytosolic form, ~18 kDa) suggests an increase in autophagosome formation. A further accumulation of LC3-II in the presence of an autophagy flux inhibitor (like Bafilomycin A1) would confirm an increase in autophagic flux.
-
p62/SQSTM1: This protein is a substrate of autophagy. A decrease in p62 levels typically indicates functional autophagy, while an accumulation suggests autophagy inhibition.
-
By observing these markers, a researcher can determine if this compound treatment leads to an induction, inhibition, or has no significant effect on the autophagic process in their specific cancer cell model.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting HER2 in Metastatic Colorectal Cancer: Current Therapies, Biomarker Refinement, and Emerging Strategies | springermedizin.de [springermedizin.de]
- 3. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification [mdpi.com]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemosensitivity and radiosensitivity profiles of four new human epithelial ovarian cancer cell lines exhibiting genetic alterations in BRCA2, TGFbeta-RII, KRAS2, TP53 and/or CDNK2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with TP-030-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-030-2 is a novel small molecule inhibitor under investigation for its therapeutic potential. Understanding its effect on target tissues is crucial for elucidating its mechanism of action and evaluating its efficacy. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of protein expression and localization within the cellular context of tissues.[1][2][3] These application notes provide a detailed protocol for performing IHC on tissues treated with this compound, enabling the assessment of target engagement and downstream pharmacodynamic effects.
The provided protocols are intended as a guideline and may require optimization based on the specific tissue type, fixation method, and the primary antibodies used.[1][4]
Data Presentation
The following table summarizes hypothetical quantitative data representing the effect of this compound on the expression of a target protein (Target X) and a downstream phosphorylated protein (p-Target Y) in treated tissues, as measured by IHC scoring.
| Treatment Group | Dose (mg/kg) | Target X Expression (H-Score) | p-Target Y Expression (H-Score) | Percent Inhibition of p-Target Y |
| Vehicle Control | 0 | 250 ± 15 | 220 ± 10 | 0% |
| This compound | 10 | 245 ± 20 | 110 ± 12 | 50% |
| This compound | 30 | 240 ± 18 | 45 ± 8 | 79.5% |
| This compound | 100 | 235 ± 22 | 10 ± 5 | 95.5% |
H-Score is a semi-quantitative measure of IHC staining intensity and distribution, calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity). Values range from 0 to 300.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway affected by this compound, where it inhibits the phosphorylation of Target X, subsequently preventing the activation of the downstream effector, Target Y.
Experimental Protocols
This section provides a detailed protocol for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 60%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)[5]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5-10% normal serum from the species of the secondary antibody in PBS)[4]
-
Primary Antibody Diluent (e.g., 1% BSA in PBS)
-
Primary antibodies (specific for the target protein and phospho-protein of interest)
-
Biotinylated secondary antibody
-
Avidin-Biotin-Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Experimental Workflow Diagram
Detailed Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95%, 80%, and 60% ethanol for 3 minutes each.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.[5]
-
Use a microwave, pressure cooker, or water bath. The optimal heating time and temperature should be determined empirically. A common starting point is 20 minutes at 95-100°C.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Endogenous Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS (Phosphate Buffered Saline) three times for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate slides with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate slides with the ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate slides with the DAB substrate solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a series of graded ethanol (60%, 80%, 95%, 100%) and xylene.[3]
-
Apply a coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. The specific staining will appear brown, and the nuclei will be blue.
-
Quantify the staining using a semi-quantitative method like the H-score.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; optimize antibody concentration. |
| Inadequate antigen retrieval | Optimize HIER conditions (buffer, time, temperature).[1] | |
| Inactive reagents | Use fresh reagents. | |
| High Background | Non-specific antibody binding | Increase blocking time; use serum from the same species as the secondary antibody.[4] |
| Endogenous peroxidase activity | Ensure complete peroxidase blocking. | |
| Too high primary antibody concentration | Titrate the primary antibody. | |
| Non-specific Staining | Cross-reactivity of antibodies | Use affinity-purified antibodies; include appropriate negative controls. |
Conclusion
This document provides a comprehensive guide for performing immunohistochemistry on tissues treated with the small molecule inhibitor this compound. Adherence to these protocols, with appropriate optimization, will enable researchers to reliably assess the in-situ effects of this compound on protein expression and signaling pathways, providing valuable insights for drug development.
References
- 1. biocompare.com [biocompare.com]
- 2. biorbyt.com [biorbyt.com]
- 3. ptglab.com [ptglab.com]
- 4. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 6. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induced by TP-030-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis.[1][2][3] Its dysregulation is a hallmark of many diseases, including cancer.[2][3] Consequently, the induction of apoptosis in malignant cells is a key objective in the development of novel anticancer therapies. This application note provides a detailed protocol for the analysis of apoptosis induced by the novel investigational compound, TP-030-2, using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a heterogeneous population.[4] The Annexin V/PI dual-staining method is a widely used and reliable assay for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[1][5] During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[1][5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[1]
This document provides a step-by-step protocol for cell culture, treatment with this compound, cell staining, and subsequent flow cytometric analysis. Additionally, it includes a representative data table and diagrams illustrating the experimental workflow and a potential signaling pathway targeted by this compound.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Human Cancer Cells
The following table summarizes hypothetical data from an experiment where a human cancer cell line was treated with increasing concentrations of this compound for 48 hours. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) was determined by flow cytometry after Annexin V-FITC and PI staining.
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control (0 µM this compound) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 µM this compound | 80.4 ± 3.5 | 12.8 ± 1.9 | 6.8 ± 1.2 |
| 5 µM this compound | 55.7 ± 4.2 | 28.1 ± 3.3 | 16.2 ± 2.5 |
| 10 µM this compound | 25.9 ± 3.8 | 45.3 ± 4.1 | 28.8 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Human cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Procedure
1. Cell Culture and Treatment a. Culture the selected human cancer cell line in a T25 or T75 flask until approximately 70-80% confluency. b. Seed the cells into 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight. c. Prepare serial dilutions of this compound in the cell culture medium. d. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound). e. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
2. Cell Harvesting and Washing a. After the treatment period, collect the culture medium (containing floating apoptotic cells) from each well into a separate flow cytometry tube. b. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. c. Combine the detached cells with the corresponding supernatant collected in the previous step. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Discard the supernatant and wash the cell pellet twice with cold PBS.[6]
3. Annexin V and PI Staining a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][7] e. After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]
4. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer immediately (within 1 hour). b. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.[6] c. Acquire at least 10,000 events per sample. d. Analyze the data using appropriate software (e.g., FlowJo, Cell Quest). The cell population will be differentiated into four quadrants:
- Lower-Left (Annexin V- / PI-): Viable cells
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
- Upper-Left (Annexin V- / PI+): Necrotic cells (should be a small population in apoptosis studies)
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for the Evaluation of TP-030-2 in Preclinical Models of Inflammatory Bowel Disease
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "TP-030-2" in the context of inflammatory bowel disease (IBD) research. Therefore, this document provides a representative set of application notes and protocols for a hypothetical small molecule inhibitor, herein referred to as this compound, designed to target key inflammatory pathways in IBD. The experimental designs, data, and signaling pathways described are based on established methodologies in the field and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction to Inflammatory Bowel Disease and Therapeutic Rationale
Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, primarily encompassing Crohn's disease (CD) and ulcerative colitis (UC).[1][2] While the precise etiology of IBD is not fully understood, it is characterized by a dysregulated immune response in genetically susceptible individuals, leading to chronic inflammation, tissue damage, and a range of debilitating symptoms.[1][3] Key signaling pathways, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways, are central to the production of pro-inflammatory cytokines that drive IBD pathogenesis.[4][5][6][7][8]
This compound is a hypothetical, orally bioavailable small molecule inhibitor designed to modulate these critical inflammatory signaling cascades. These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo models of IBD.
Proposed Mechanism of Action of this compound
This compound is postulated to exert its anti-inflammatory effects by dually targeting the NF-κB and JAK-STAT signaling pathways. In the cytoplasm, this compound inhibits the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation of the p65/p50 NF-κB complex.[1][3][4][9] This leads to a downstream reduction in the transcription of pro-inflammatory genes. Concurrently, this compound is hypothesized to interfere with the phosphorylation of JAKs, thereby blocking the activation of STAT proteins and their translocation to the nucleus, which further suppresses the expression of inflammatory mediators.[6][7][8][10]
In Vitro Experimental Protocols
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus in vitro.
-
Cell Lines:
-
Materials:
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
-
Protocol:
-
Culture Caco-2 or differentiated THP-1 cells in 96-well plates until confluent.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
This assay evaluates the potential of this compound to protect or restore the integrity of the intestinal epithelial barrier in an in vitro model of inflammation.[13][14]
-
Cell Line: Caco-2 cells.
-
Materials:
-
Transwell inserts (0.4 µm pore size)
-
TNF-α (pro-inflammatory stimulus)
-
This compound
-
FITC-Dextran (4 kDa)
-
Epithelial Voltohmmeter for Transepithelial Electrical Resistance (TEER) measurement.
-
-
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Measure baseline TEER to confirm monolayer integrity.
-
Pre-treat the cells with this compound or vehicle by adding it to the apical and basolateral chambers for 1 hour.
-
Introduce TNF-α (10 ng/mL) to the basolateral chamber to induce barrier disruption.
-
Measure TEER at various time points (e.g., 6, 12, 24 hours) post-TNF-α treatment.
-
At the final time point, add FITC-Dextran to the apical chamber and incubate for 2 hours.
-
Collect samples from the basolateral chamber and measure the fluorescence to determine the paracellular flux of FITC-Dextran.
-
In Vivo Experimental Protocols
This model mimics the acute inflammation characteristic of ulcerative colitis.[15][16][17][18][19]
-
Animals: 8-10 week old C57BL/6 mice.
-
Materials:
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
This compound formulation for oral gavage
-
Vehicle control
-
-
Protocol:
-
Acclimatize mice for one week.
-
Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.[16][20]
-
Randomly divide mice into treatment groups (n=8-10 per group):
-
Healthy Control (no DSS, vehicle treatment)
-
DSS Control (DSS, vehicle treatment)
-
This compound (DSS, low dose, e.g., 10 mg/kg)
-
This compound (DSS, high dose, e.g., 30 mg/kg)
-
-
Administer this compound or vehicle daily via oral gavage starting from day 0 of DSS administration.
-
On day 8, euthanize the mice.
-
Collect colon tissue, measure its length, and fix a segment in formalin for histology.
-
Homogenize another colon segment for myeloperoxidase (MPO) activity assay or cytokine analysis.
-
This model induces a Th1-mediated transmural inflammation, resembling features of Crohn's disease.[25][26][27][28]
-
Animals: 8-10 week old BALB/c or SJL/J mice.
-
Materials:
-
Trinitrobenzene Sulfonic Acid (TNBS)
-
Ethanol
-
This compound formulation for oral gavage
-
Vehicle control
-
-
Protocol:
-
Fast mice for 12-16 hours prior to induction.
-
Anesthetize mice and slowly administer 100 µL of TNBS solution (2.5 mg TNBS in 50% ethanol) intrarectally via a catheter.[20][25][26]
-
Keep mice in a head-down position for 1 minute to ensure retention of the TNBS solution.
-
Randomize mice into treatment groups as described in the DSS model.
-
Begin daily oral gavage of this compound or vehicle 24 hours post-TNBS induction and continue for 3-5 days.
-
Monitor daily for DAI score.
-
At the end of the study, euthanize mice and collect colon tissue for analysis as described in the DSS protocol.
-
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison between treatment groups.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stools | Fecal occult blood positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Note: The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding.
Table 2: Histological Scoring of Colitis [29][30][31][32][33]
| Parameter | Score | Description |
| Inflammation Severity | 0 | No inflammatory infiltrate |
| 1 | Mild infiltrate | |
| 2 | Moderate infiltrate | |
| 3 | Severe infiltrate | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa only | |
| 2 | Mucosa and submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | Intact crypts |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Surface epithelium intact only | |
| 4 | Loss of entire crypt and epithelium |
Table 3: Summary of Efficacy Data from a Hypothetical DSS-Induced Colitis Study
| Treatment Group | Final DAI Score (Mean ± SEM) | Colon Length (cm, Mean ± SEM) | Histological Score (Mean ± SEM) | Colonic TNF-α (pg/mg protein, Mean ± SEM) |
| Healthy Control | 0.0 ± 0.0 | 8.5 ± 0.3 | 0.5 ± 0.2 | 50 ± 8 |
| DSS + Vehicle | 9.8 ± 0.7 | 5.2 ± 0.4 | 9.2 ± 0.6 | 450 ± 45 |
| DSS + this compound (10 mg/kg) | 6.5 ± 0.5 | 6.8 ± 0.3 | 5.8 ± 0.5 | 280 ± 30 |
| DSS + this compound (30 mg/kg) | 4.2 ± 0.4 | 7.5 ± 0.2 | 3.1 ± 0.4 | 150 ± 20 |
*p < 0.05, **p < 0.01 compared to DSS + Vehicle group. Data are representative examples.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of a novel therapeutic candidate, such as the hypothetical this compound, for the treatment of inflammatory bowel disease. By employing a combination of in vitro assays to elucidate the mechanism of action and well-established in vivo models to assess efficacy, researchers can generate the critical data necessary to support further drug development. The systematic approach to data collection and analysis ensures a thorough and reproducible assessment of the compound's potential as a future IBD therapy.
References
- 1. Frontiers | Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κβ) in Inflammatory Bowel Diseases [frontiersin.org]
- 2. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappaB in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT Pathway Regulation of Intestinal Permeability: Pathogenic Roles and Therapeutic Opportunities in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT pathway targeting for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Emerging Roles for Non-canonical NF-κB Signaling in the Modulation of Inflammatory Bowel Disease Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. Inflammation CRO, Cellomatics, explores in vitro models to study Inflammatory Bowel Disease (IBD) - Cellomatics Biosciences [cellomaticsbio.com]
- 12. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Efficacy Testing of IBD Drugs - Ace Therapeutics [acetherapeutics.com]
- 14. Customized In Vitro Models of IBD - Ace Therapeutics [acetherapeutics.com]
- 15. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 16. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mpbio.com [mpbio.com]
- 20. researchgate.net [researchgate.net]
- 21. atlantis-press.com [atlantis-press.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 27. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]
- 28. criver.com [criver.com]
- 29. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TP-030-2 and RIPK1 Inhibition
Disclaimer: There is no publicly available scientific literature or data specifically identifying a compound designated "TP-030-2" as a RIPK1 inhibitor. The following technical support guide has been constructed based on general principles and common issues encountered during the research and development of RIPK1 inhibitors. The information provided is intended to serve as a general resource for researchers working with novel or uncharacterized RIPK1-targeting compounds.
Troubleshooting Guide: this compound Not Showing Expected RIPK1 Inhibition
This guide addresses potential reasons why this compound, or any novel RIPK1 inhibitor, may not be demonstrating the expected inhibitory activity in your experiments.
Question: We are not observing the expected inhibition of RIPK1-mediated necroptosis in our cellular assays with this compound. What are the possible causes?
Answer: A lack of expected activity can stem from several factors, ranging from the compound itself to the specifics of the experimental setup. Here are the key areas to investigate:
1. Compound Integrity and Activity:
-
Purity and Stability: Is the compound sufficiently pure? Impurities can interfere with the assay or the compound's activity. Has the stability of the compound in your solvent and experimental media been confirmed? Some compounds degrade rapidly, losing their inhibitory potential.
-
Solubility: Is this compound fully solubilized at the concentrations being tested? Precipitated compound will not be active. Visually inspect your stock solutions and final assay wells for any signs of precipitation.
-
Mechanism of Action: RIPK1 inhibitors can be classified into different types (Type I, II, and III) based on their binding mode to the kinase.[1] The effectiveness of a particular inhibitor can be dependent on the conformational state of RIPK1 in your specific assay. It's possible that the conditions of your experiment do not favor the conformation that this compound binds to.
2. Experimental System and Assay Conditions:
-
Cell Type Dependence: The cellular context is critical. The expression levels of RIPK1, RIPK3, MLKL, and other signaling components can vary significantly between cell lines, which can impact the outcome of necroptosis assays.[2] Some cell lines may not be sensitive to RIPK1-dependent apoptosis or necroptosis.
-
Stimulus and Pathway Activation: The method used to induce necroptosis is important. Common methods include treatment with TNF-α in combination with a caspase inhibitor (like zVAD-fmk) and a SMAC mimetic. The specific concentrations and timing of these reagents should be optimized for your cell line.
-
Off-Target Effects: The compound may have off-target effects that counteract its intended activity or cause toxicity through other mechanisms.[3][4][5] It is also possible for compounds to be mischaracterized; for instance, some compounds initially identified as PERK inhibitors were later found to be potent RIPK1 inhibitors.[6][7]
-
Assay Endpoint: How are you measuring cell death? Ensure that your chosen assay (e.g., CellTiter-Glo, LDH release, Sytox Green staining) is appropriate for detecting necroptosis and that you are measuring at an optimal time point.
-
pH of Culture Medium: The pH of the cellular environment can influence RIPK1 kinase activity. An acidic extracellular pH has been shown to inhibit RIPK1 kinase activity, which could mask the effect of an inhibitor.[8]
3. Data Interpretation:
-
Inadequate Positive Controls: Are you using a well-characterized RIPK1 inhibitor (e.g., Necrostatin-1s, GSK'772) as a positive control in your experiments? This is essential to confirm that the assay system is working as expected.
-
Dose-Response Relationship: Have you tested a sufficiently wide range of concentrations for this compound? The potency of RIPK1 inhibitors can range from nanomolar to micromolar. It's possible that the effective concentration for this compound is outside the range you have tested.
Frequently Asked Questions (FAQs)
Q1: What is RIPK1 and what is its role in cell signaling?
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a crucial role in regulating cellular stress responses, inflammation, and cell death.[9] It acts as a key signaling node downstream of death receptors like TNFR1. Depending on the cellular context and post-translational modifications, RIPK1 can promote cell survival and inflammation through the NF-κB pathway or induce programmed cell death in the form of apoptosis or necroptosis.[9][10]
Q2: What is necroptosis and how does RIPK1 regulate it?
Necroptosis is a form of programmed cell death that is morphologically similar to necrosis but is genetically controlled. It is typically activated when apoptosis is blocked.[11] In the necroptosis pathway, the kinase activity of RIPK1 is essential.[9] Upon stimulation (e.g., by TNF-α), and in the absence of caspase-8 activity, RIPK1 is phosphorylated and forms a complex with RIPK3.[2][9] This complex, known as the necrosome, then phosphorylates and activates the mixed lineage kinase domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2]
Q3: What are the different types of RIPK1 inhibitors?
RIPK1 inhibitors are generally categorized into three types based on how they bind to the kinase domain:
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase at the ATP-binding site.
-
Type II inhibitors bind to the inactive "DFG-out" conformation.
-
Type III inhibitors are allosteric inhibitors that bind to a pocket distinct from the ATP-binding site.[1]
Q4: Why are RIPK1 inhibitors being developed as therapeutics?
The kinase activity of RIPK1 is implicated in the pathogenesis of a wide range of diseases, including inflammatory conditions (e.g., rheumatoid arthritis, inflammatory bowel disease), neurodegenerative diseases (e.g., Alzheimer's disease, ALS), and ischemia-reperfusion injury.[3][12][13] By inhibiting the kinase activity of RIPK1, it is hoped that the detrimental cell death and inflammation associated with these conditions can be reduced.
Comparative Data of Known RIPK1 Inhibitors
The following table summarizes the potency of several known RIPK1 inhibitors to provide a reference for expected efficacy.
| Compound | Type | Target | IC50 / EC50 | Cell Line / Assay Condition |
| GSK'772 | Type II | Human RIPK1 | IC50 = 0.2 nM | Necroptosis in HT-29 cells[14] |
| UAMC-3861 | N/A | Mouse/Human RIPK1 | IC50 = 6.5 nM | Necroptosis in HT-29 cells[14] |
| PK68 | N/A | Human RIPK1 | IC50 = ~90 nM | In vitro kinase assay[12] |
| Necrostatin-1s | Type III | Human RIPK1 | >1000-fold selective for RIPK1 | Kinase panel screen[15] |
| GSK2982772 | Type III | Human RIPK1 | N/A | Allosteric inhibitor[12] |
Experimental Protocols
Protocol: In Vitro Necroptosis Assay in HT-29 Cells
This protocol describes a common method for inducing and measuring RIPK1-dependent necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant, SM-164)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
This compound and positive control RIPK1 inhibitor (e.g., Necrostatin-1s)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%). Remove the old medium from the cells and add the medium containing the inhibitors or vehicle control. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a cocktail of TNF-α, SMAC mimetic, and zVAD-fmk in cell culture medium. Typical final concentrations are 20 ng/mL TNF-α, 100 nM SMAC mimetic, and 20 µM zVAD-fmk, but these should be optimized for your specific cell line and reagents. Add this induction cocktail to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement: After the incubation period, bring the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control (100% viability) and the TNF/SMAC/zVAD-treated control (0% viability). Plot the percentage of cell viability against the inhibitor concentration and calculate the EC50 value.
Visualizations
Caption: Simplified RIPK1 signaling pathway downstream of TNFR1.
Caption: General experimental workflow for testing a RIPK1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 15. abmole.com [abmole.com]
Technical Support Center: Optimizing TP-030-2 Concentration for Cell Viability Assays
Frequently Asked Questions (FAQs)
Q1: What is TP-030-2 and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key serine/threonine kinase that plays a critical role in regulating cellular processes such as inflammation and programmed cell death, including apoptosis and necroptosis. By inhibiting the kinase activity of RIPK1, this compound can modulate these signaling pathways.
Q2: What is a good starting concentration for this compound in a cell viability assay?
A recommended starting concentration for this compound in cellular assays is 100 nM.[1] However, it is important to note that the optimal concentration can vary depending on the cell line and experimental conditions. To achieve over 95% inhibition of RIPK1, concentrations greater than 100 nM may be necessary.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
Q3: What are the known IC50 values for this compound?
The inhibitory potency of this compound has been determined in various assays:
| Target/Cell Line | Assay Type | Potency (IC50/Ki) | Species |
| RIPK1 | TR-FRET | Ki = 0.43 nM | Human |
| RIPK1 | - | IC50 = 100 nM | Mouse |
| HT29 Cells | Cell-based | IC50 = 1.3 nM | Human |
Q4: How should I prepare and store this compound?
For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentrations immediately before use.
Q5: What are the potential off-target effects of this compound?
This compound is a highly selective inhibitor for RIPK1. In a screen against a panel of 303 kinases, no significant binding was observed at a concentration of 1 µM.[1] However, at higher concentrations, some off-target activity has been noted. The closest off-targets identified in a GPCR scan are GABA/PBR (Ki = 346.58 nM), HTR2A (Ki = 2071.02 nM), and ADRA2A (Ki = 2355.74 nM).[1] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Troubleshooting Guide
Issue 1: No significant effect on cell viability is observed.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar to micromolar, to determine the optimal effective concentration for your cell line.
-
-
Possible Cause: The incubation time is too short.
-
Solution: Extend the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal duration for observing an effect.
-
-
Possible Cause: The cell line is not sensitive to RIPK1 inhibition.
-
Solution: Confirm that RIPK1 is expressed and plays a significant role in the survival of your chosen cell line. Consider using a positive control cell line known to be sensitive to RIPK1 inhibitors.
-
-
Possible Cause: The compound has degraded.
-
Solution: Use a fresh aliquot of this compound for your experiments. Ensure proper storage conditions are maintained.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the media containing this compound for any signs of precipitation. If observed, consider using a lower concentration or a different solvent for the stock solution.
-
Issue 3: Unexpected increase in cell viability at certain concentrations.
-
Possible Cause: Hormetic effect.
-
Solution: This is a biphasic dose-response where low doses of a substance can have a stimulatory effect. Carefully document this observation and consider its implications for your experimental model.
-
-
Possible Cause: Off-target effects.
-
Solution: While this compound is selective, off-target effects at certain concentrations cannot be entirely ruled out. Consider using a structurally different RIPK1 inhibitor as a control to see if the effect is target-specific.
-
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, 0.3 nM, 0.1 nM, and 0 nM as a vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (media and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits RIPK1, a key regulator of cell survival and death pathways.
Caption: A step-by-step workflow for determining the optimal this compound concentration.
References
Common issues with TP-030-2 stability in solution
Important Notice: Publicly available information regarding the specific chemical properties, stability, and solubility of the RIPK1 inhibitor TP-030-2 is limited. The following troubleshooting guide and frequently asked questions are based on general principles for handling small molecule inhibitors in a research setting. These are intended to be starting points for troubleshooting and should be adapted based on your specific experimental observations.
Troubleshooting Guide: Common Issues with this compound Stability in Solution
This guide addresses potential problems researchers might face when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in Stock Solution | Poor solubility in the chosen solvent. | - Increase the volume of the solvent to decrease the concentration.- Gently warm the solution (if the compound's thermal stability is known).- Try a different solvent. Common solvents for RIPK1 inhibitors include DMSO, DMF, or ethanol. |
| Precipitation Upon Dilution in Aqueous Buffer | The compound is "crashing out" of the solution due to lower solubility in aqueous media. | - Decrease the final concentration of this compound in the assay.- Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Prepare the final dilution immediately before use. |
| Loss of Activity Over Time | Degradation of the compound. | - Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Protect the solution from light by using amber vials or wrapping tubes in foil. |
| Inconsistent Experimental Results | Instability of the compound under assay conditions. | - Evaluate the stability of this compound in your specific assay buffer and at the experimental temperature over the time course of the experiment.- Ensure the pH of your buffer is within a stable range for the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
While specific data for this compound is not available, a common starting point for small molecule inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a low percentage of DMSO in your final experimental setup (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should I store my this compound stock solution?
For long-term storage, it is recommended to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. For short-term use, a stock solution can often be kept at -20°C. Always protect the solution from light.
Q3: My this compound solution appears to have precipitated. Can I still use it?
It is not recommended to use a solution with visible precipitate as the actual concentration will be unknown and could lead to inaccurate results. Try to redissolve the compound by gentle warming or sonication. If the precipitate does not dissolve, a fresh solution should be prepared.
Q4: What is the general workflow for preparing this compound for an in vitro assay?
The following diagram illustrates a general workflow for preparing a small molecule inhibitor like this compound for a cell-based assay.
Q5: How does this compound inhibit RIPK1?
This compound is a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor.[1] RIPK1 is a key mediator of cellular necroptosis, a form of programmed cell death. The diagram below illustrates a simplified necroptosis signaling pathway and the point of inhibition by this compound.
References
Troubleshooting off-target effects of TP-030-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP-030-2, a novel inhibitor of Polo-like Kinase 1 (PLK1). This guide will help you identify and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1). Its primary on-target effect is the disruption of mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells where PLK1 is overexpressed.
Q2: I'm observing a higher-than-expected level of cytotoxicity in my cell line, even at low concentrations of this compound. What could be the cause?
While this compound is designed for PLK1 selectivity, high cytotoxicity at low concentrations could indicate off-target effects, particularly if the cell line expresses high levels of kinases susceptible to off-target inhibition by this compound. Known off-target kinases include Aurora Kinase A and VEGFR2. We recommend performing a dose-response experiment and comparing the IC50 value to known sensitive and resistant cell lines.
Q3: My cells are arresting in the G1 phase of the cell cycle, which is not the expected G2/M arrest from PLK1 inhibition. Why is this happening?
Unexpected cell cycle arrest profiles, such as a G1 arrest, strongly suggest off-target activity. Inhibition of other cell cycle-related kinases could be contributing to this observation. Consider performing a cell cycle analysis at multiple time points and concentrations to better understand the kinetics of cell cycle arrest.
Q4: Are there any known resistance mechanisms to this compound?
While research is ongoing, potential resistance mechanisms could include mutations in the PLK1 ATP-binding pocket, upregulation of drug efflux pumps, or activation of bypass signaling pathways that compensate for PLK1 inhibition.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cellular Morphology
Symptoms:
-
Cell death at concentrations lower than the established IC50 for PLK1 inhibition.
-
Unusual morphological changes in cells, not typical of mitotic arrest (e.g., extensive vacuolization, dendritic-like projections).
Potential Causes:
-
Off-target kinase inhibition: this compound may be inhibiting other kinases crucial for cell survival in your specific cell model.
-
Cell line specific sensitivity: The genetic background of your cell line may render it particularly sensitive to the off-target effects of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
Dose-Response Curve and IC50 Determination:
-
Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat cells with the this compound dilutions and a vehicle control for 48-72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression.
-
-
Kinase Panel Screening:
-
Submit a sample of this compound to a commercial kinase screening service to profile its inhibitory activity against a broad panel of kinases. This will provide a comprehensive overview of its selectivity and potential off-targets.
-
Issue 2: Inconsistent Results Between In Vitro and In Vivo Studies
Symptom:
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This compound shows potent anti-tumor activity in cell culture, but this efficacy is not replicated in xenograft models.
Potential Causes:
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Pharmacokinetic properties: Poor bioavailability, rapid metabolism, or inefficient tumor penetration of this compound in vivo.
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Tumor microenvironment: The in vivo tumor microenvironment may provide survival signals that are absent in in vitro cultures, thus mitigating the effect of PLK1 inhibition.
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Off-target effects in vivo: Off-target effects on the host organism (e.g., immune suppression, altered angiogenesis) could indirectly impact tumor growth.
Data Presentation: Comparative IC50 Values of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| PLK1 (On-Target) | 15 | Biochemical Assay | High potency against the intended target. |
| Aurora Kinase A | 150 | Biochemical Assay | 10-fold less potent than against PLK1. |
| VEGFR2 | 500 | Biochemical Assay | Potential for anti-angiogenic off-target effects at higher concentrations. |
| EGFR | >10,000 | Biochemical Assay | Highly selective against EGFR. |
| HER2 | >10,000 | Biochemical Assay | Highly selective against HER2. |
Signaling Pathways:
Caption: On-target vs. potential off-target signaling pathways of this compound.
Experimental Protocols:
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Western Blot Analysis for Off-Target Pathway Modulation:
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Treat cells with this compound at various concentrations and time points.
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Lyse the cells and quantify protein concentration.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against phosphorylated and total forms of downstream effectors of suspected off-target kinases (e.g., phospho-Histone H3 for Aurora Kinase A activity, phospho-ERK for VEGFR2 signaling).
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Incubate with a secondary antibody and visualize using chemiluminescence.
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siRNA-Mediated Knockdown to Validate Off-Target Contribution:
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Transfect cells with siRNA targeting the suspected off-target kinase (e.g., Aurora Kinase A) or a non-targeting control siRNA.
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After 24-48 hours, treat the cells with this compound.
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Assess cell viability or the phenotype of interest. A diminished effect of this compound in the knockdown cells would suggest that the off-target kinase contributes to the observed phenotype.
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TP-030-2 precipitation in cell culture media solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for issues related to the precipitation of TP-030-2 in cell culture media solutions. This compound is a potent RIPK1 inhibitor with low aqueous solubility, which can present challenges during in vitro experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture media can lead to inaccurate dosing and potential cytotoxicity, compromising your experimental results. The following table summarizes common causes of precipitation and provides recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | Exceeding Aqueous Solubility: The final concentration of this compound is higher than its solubility limit in the aqueous cell culture media.[1][2][3] | - Decrease Final Concentration: Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect. - Optimize Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO. Ensure the compound is fully dissolved. - Use a Smaller Volume of Stock: A higher concentration stock allows for the use of a smaller volume to achieve the final desired concentration, minimizing the amount of organic solvent introduced to the media. |
| "Solvent Shock": The rapid change in solvent polarity when adding a concentrated organic stock solution to the aqueous media causes the compound to crash out of solution.[2] | - Perform Serial Dilutions: Instead of adding the concentrated stock directly to the final media volume, create an intermediate dilution in a smaller volume of media first. Then, add this intermediate dilution to the remaining media.[3] - Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[2] | |
| Precipitate forms over time in the incubator. | Temperature Shift: Changes in temperature from room temperature to 37°C in the incubator can decrease the solubility of some compounds.[1] | - Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the this compound stock solution.[1][3] |
| pH Shift: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[1] | - Properly Buffered Media: Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator. | |
| Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[1] | - Solubility Testing: Test the solubility and stability of this compound in your specific cell culture medium (with and without serum) over the duration of your experiment. | |
| Media Evaporation: Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[4] | - Maintain Humidity: Ensure proper humidification in the incubator to prevent media evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in a suitable solvent.
-
Materials:
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This compound powder
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Anhydrous DMSO (or other appropriate organic solvent)
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Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). This compound has a molecular weight of 481.34 g/mol .
-
Weigh the this compound powder accurately.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
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Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
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Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
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Microscope
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all dilutions and is at a level non-toxic to your cells (typically ≤ 0.5%).[3]
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for any signs of precipitation (cloudiness, crystals, or sediment) immediately after preparation and at various time points (e.g., 1, 4, 24, and 48 hours).
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For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for micro-precipitates.
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The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[5] RIPK1 is a key protein involved in cellular signaling pathways that regulate inflammation and cell death. Therefore, this compound is used by researchers to study the role of RIPK1 in various diseases, including inflammatory conditions and neurodegenerative disorders.
Q2: I observed a precipitate in my media after adding this compound. What are the consequences for my experiment?
The formation of a precipitate has several negative consequences for your experiment:
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Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than your intended concentration, leading to unreliable and difficult-to-interpret results.[3]
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Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological activity of this compound.[3]
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Assay Interference: Precipitates can interfere with various assays, particularly those involving imaging or absorbance/fluorescence readings.[3]
Q3: What is the molecular formula and molecular weight of this compound?
The molecular formula of this compound is C23H21BrN4O3, and its molecular weight is 481.34 g/mol .[5]
Q4: Can I dissolve this compound directly in water or PBS?
This compound has very low aqueous solubility.[3] It is not recommended to dissolve it directly in aqueous solutions like water or PBS. A concentrated stock solution should first be prepared in an organic solvent such as DMSO.
Q5: How can I be sure my this compound stock solution is fully dissolved?
Visually inspect the stock solution to ensure there is no undissolved particulate matter. If necessary, gentle warming and vortexing can be used to aid dissolution. A clear solution indicates complete dissolution.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified overview of RIPK1 signaling and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Resistance to TP-030-2 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to the hypothetical anti-cancer agent TP-030-2. The information is tailored for researchers, scientists, and drug development professionals working with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
When a cancer cell line develops resistance to a targeted therapy like this compound, it is often due to specific molecular changes within the cells. The primary mechanisms can be broadly categorized as:
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Target Alterations: Mutations in the drug's target protein can prevent this compound from binding effectively. Overexpression of the target protein can also occur, requiring higher concentrations of the drug to achieve the same inhibitory effect.
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Bypass Tract Activation: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by this compound. This allows the cells to maintain proliferation and survival signals despite the presence of the drug.
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Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration. Additionally, cells may enhance the metabolic breakdown of the drug.
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Phenotypic Changes: The cancer cells might undergo epithelial-to-mesenchymal transition (EMT), a process that has been linked to drug resistance and increased cell motility.
Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?
Confirmation of resistance typically involves a combination of cell-based assays and molecular analyses:
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Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key indicator of drug sensitivity. A significant increase (typically 5-10 fold or higher) in the IC50 value of this compound in the suspected resistant cell line compared to the parental (sensitive) line is a strong indication of resistance.
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Cell Viability and Proliferation Assays: Compare the dose-response curves of the parental and suspected resistant cell lines to this compound using assays like MTT, MTS, or CellTiter-Glo®. Resistant cells will show a rightward shift in the curve, indicating a reduced sensitivity to the drug.
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Clonogenic Survival Assay: This long-term assay assesses the ability of single cells to form colonies in the presence of the drug. A higher survival fraction for the suspected resistant cells at various concentrations of this compound confirms resistance.
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Target Engagement Assays: If the direct target of this compound is known, assess whether the drug is still engaging its target in the resistant cells. This can be done through techniques like cellular thermal shift assays (CETSA) or by measuring the phosphorylation status of a downstream substrate.
Q3: What are the initial steps to investigate the mechanism of resistance in my this compound resistant cell line?
A systematic approach is crucial to elucidate the underlying resistance mechanism:
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Sequence the Target Gene: If this compound has a known protein target, sequence the gene encoding this target in both the sensitive and resistant cell lines to identify any potential mutations that could interfere with drug binding.
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Analyze Protein Expression: Use Western blotting to compare the expression levels of the drug target, key proteins in the target pathway, and proteins in potential bypass pathways between the sensitive and resistant cells. Also, examine the expression of common drug efflux pumps.
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Gene Expression Analysis: Perform RNA sequencing or quantitative PCR (qPCR) arrays to identify differentially expressed genes between the sensitive and resistant lines. This can provide insights into activated bypass pathways or other resistance mechanisms.
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Functional Assays: Use inhibitors of suspected bypass pathways in combination with this compound to see if sensitivity can be restored. This can functionally validate the importance of the identified bypass pathway.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in the sensitive parental cell line. | Cell line heterogeneity, mycoplasma contamination, variability in cell seeding density, or issues with the drug stock solution. | 1. Perform single-cell cloning to establish a homogenous parental line. 2. Regularly test for mycoplasma contamination. 3. Optimize and standardize cell seeding protocols. 4. Prepare fresh drug dilutions for each experiment from a validated stock. |
| The resistant cell line shows only a marginal (2-3 fold) increase in IC50. | This may represent emerging or partial resistance. Alternatively, the resistance mechanism may not be captured by a standard viability assay (e.g., changes in apoptosis vs. proliferation). | 1. Culture the cells for a longer duration in the presence of this compound to select for a more robustly resistant population. 2. Use a clonogenic survival assay to assess long-term resistance. 3. Perform apoptosis assays (e.g., Annexin V staining) to see if this compound's pro-apoptotic effect is diminished. |
| No mutations are found in the target gene, and its expression level is unchanged. | The resistance mechanism is likely independent of the drug target itself. | 1. Investigate the activation of bypass signaling pathways using phosphoprotein arrays or Western blotting for key signaling nodes (e.g., p-AKT, p-ERK). 2. Check for overexpression of drug efflux pumps like MDR1. 3. Analyze for changes in the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). |
| Restoring sensitivity with a bypass pathway inhibitor works acutely but resistance re-emerges. | Cancer cells can exhibit adaptive resistance, where they develop secondary resistance mechanisms to the combination therapy. | 1. Consider intermittent dosing schedules. 2. Investigate the mechanism of resistance to the combination therapy using the same principles as for single-agent resistance. 3. Explore triple-drug combinations targeting parallel pathways. |
Quantitative Data Summary
Table 1: Comparison of Sensitive and Resistant Cell Lines to this compound
| Parameter | Parental (Sensitive) Cell Line | Resistant Cell Line |
| This compound IC50 (nM) | 15 ± 2.5 | 250 ± 18.7 |
| Relative Expression of Target Protein | 1.0 | 1.2 ± 0.3 |
| Relative Phosphorylation of Downstream Effector | 0.2 ± 0.05 (with this compound) | 0.8 ± 0.1 (with this compound) |
| Relative Expression of MDR1 | 1.0 | 15.4 ± 3.1 |
Experimental Protocols
1. Determination of IC50 using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add fresh media containing the various concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
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MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
2. Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse the sensitive and resistant cells (treated with and without this compound) using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting inconsistent IC50 results.
Technical Support Center: Refining NC-101 Delivery Methods for Brain Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of the novel compound NC-101 to brain tissue.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of delivering NC-101 to the brain.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| NC-BR-001 | Low Brain-to-Plasma Concentration Ratio of NC-101 | 1. Poor Blood-Brain Barrier (BBB) Permeability: The physicochemical properties of NC-101 may hinder its ability to cross the BBB. 2. High P-glycoprotein (P-gp) Efflux: NC-101 may be a substrate for efflux transporters at the BBB, actively removing it from the brain.[1] 3. High Plasma Protein Binding: Extensive binding of NC-101 to plasma proteins reduces the free fraction available to cross the BBB. | 1. Chemical Modification: Modify the structure of NC-101 to enhance lipophilicity or reduce polar surface area. 2. Co-administration with P-gp Inhibitors: Use known P-gp inhibitors to reduce efflux. 3. Nanoparticle Formulation: Encapsulate NC-101 in nanoparticles designed to cross the BBB. 4. Re-evaluate Formulation: Adjust the delivery vehicle to improve the unbound concentration of NC-101. |
| NC-BR-002 | High Variability in Brain Tissue Concentration Between Subjects | 1. Inconsistent Dosing: Variations in the administered dose or formulation stability. 2. Physiological Differences: Natural variations in BBB permeability or transporter expression among animal subjects. 3. Experimental Technique: Inconsistent surgical or perfusion procedures during in vivo studies. | 1. Standardize Dosing Protocol: Ensure precise and consistent preparation and administration of NC-101. 2. Increase Sample Size: A larger number of subjects can help to account for biological variability. 3. Refine Surgical Techniques: Implement a standardized and well-controlled surgical and perfusion protocol. |
| NC-BR-003 | Off-Target Effects Observed in Peripheral Tissues | 1. Non-specific Distribution: The delivery vehicle or NC-101 itself may accumulate in other organs. 2. High Systemic Exposure: The administered dose may be too high, leading to effects outside the CNS. | 1. Targeted Delivery System: Utilize nanoparticles with brain-specific ligands to enhance targeted delivery. 2. Dose-Response Study: Conduct a thorough dose-response study to find the optimal therapeutic window with minimal side effects. 3. Intranasal Administration: Explore intranasal delivery to bypass the BBB and potentially reduce systemic exposure. |
| NC-BR-004 | Inconsistent Results in In Vitro BBB Models | 1. Model Integrity: The in vitro BBB model may not be fully sealed, leading to inconsistent permeability. 2. Cell Culture Variability: Differences in cell passages, seeding density, or culture conditions. 3. Compound Stability: NC-101 may be unstable in the assay medium. | 1. Validate Model Integrity: Regularly assess the transendothelial electrical resistance (TEER) of the cell monolayer. 2. Standardize Cell Culture: Use consistent cell passages and strictly control all culture parameters. 3. Assess Compound Stability: Test the stability of NC-101 in the assay medium over the experiment's duration. |
Frequently Asked Questions (FAQs)
1. What are the ideal physicochemical properties for a small molecule like NC-101 to cross the Blood-Brain Barrier (BBB)?
For a small molecule to passively diffuse across the BBB, it generally needs to have a low molecular weight, high lipophilicity, a low polar surface area, and a limited number of hydrogen bond donors.[2][3]
| Property | Favorable for BBB Penetration | Unfavorable for BBB Penetration |
| Molecular Weight (MW) | < 400 Da | > 500 Da |
| Lipophilicity (LogP) | 1.5 - 2.5 | < 1.0 or > 3.0 |
| Polar Surface Area (PSA) | < 79 Ų | > 120 Ų |
| Hydrogen Bond Donors | ≤ 3 | > 5 |
2. How can nanoparticle-based delivery systems improve the brain uptake of NC-101?
Nanoparticle-based systems can enhance brain delivery by protecting the drug from degradation, improving its solubility, and facilitating transport across the BBB.[4] Key properties of nanoparticles that influence brain delivery include size, surface charge, and the presence of targeting ligands.
| Nanoparticle Property | Influence on Brain Delivery | Example |
| Size | Smaller nanoparticles (10-200 nm) generally show better brain accumulation.[5] | 70 nm nanoparticles have shown higher drug delivery compared to larger sizes.[5] |
| Surface Charge | A neutral or slightly negative charge is often preferred to minimize non-specific uptake. | Gold nanoparticles with a negative surface charge can be functionalized for targeted delivery.[6] |
| Targeting Ligands | Ligands that bind to receptors on the BBB can enhance uptake via receptor-mediated transcytosis. | Transferrin-conjugated nanoparticles can target the transferrin receptor at the BBB.[4] |
3. What are the key differences between in vivo, in situ, and in vitro models for assessing NC-101 brain delivery?
Each model offers unique advantages and is typically used at different stages of preclinical development.
| Model Type | Description | Advantages | Limitations |
| In Vivo | Studies conducted in living organisms (e.g., mice, rats). | Provides the most physiologically relevant data, accounting for all biological complexities. | Expensive, time-consuming, and subject to ethical considerations. |
| In Situ | Involves perfusing the brain of an anesthetized animal with a drug-containing solution. | Allows for precise control over the composition of the perfusate and eliminates the influence of peripheral metabolism.[7] | Technically demanding and does not fully replicate chronic exposure scenarios. |
| In Vitro | Uses cultured cells to create a model of the BBB. | High-throughput, cost-effective, and allows for mechanistic studies. | May not fully replicate the complexity and tightness of the in vivo BBB. |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Rats
This protocol is adapted from established methods to measure the transfer of NC-101 across the BBB.[7][8]
Materials:
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Anesthetized rat
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Perfusion pump
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Perfusate solution (e.g., bicarbonate saline) containing a known concentration of NC-101
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Surgical tools
Procedure:
-
Anesthetize the rat according to approved protocols.
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Expose the right common carotid artery.
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Retrogradely infuse the perfusate containing NC-101 into the external carotid artery.
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Adjust the infusion rate to minimize the contribution of systemic blood.
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After a set perfusion time (e.g., 60 seconds), decapitate the animal.
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Collect the brain and analyze the concentration of NC-101 in the brain tissue.
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Calculate the cerebrovascular permeability coefficient.
Protocol 2: Ex Vivo Brain Slice Uptake Assay
This protocol allows for the assessment of NC-101 uptake into brain tissue.[9][10]
Materials:
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Freshly harvested rat or mouse brain
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Vibratome or microtome
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Artificial cerebrospinal fluid (aCSF)
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NC-101 solution
Procedure:
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Rapidly extract the brain and place it in ice-cold, oxygenated aCSF.
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Use a vibratome to cut the brain into 300 µm thick slices.
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Transfer the slices to a chamber with oxygenated aCSF at a controlled temperature.
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Incubate the slices in aCSF containing a known concentration of NC-101.
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After the incubation period, wash the slices to remove excess NC-101.
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Homogenize the brain slices and analyze the concentration of NC-101.
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Determine the volume of distribution of NC-101 in the brain tissue.
Protocol 3: Determination of Brain-to-Plasma Concentration Ratio (Kp)
This protocol measures the overall distribution of NC-101 between the brain and plasma at a steady state.
Materials:
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Animal model (e.g., rats)
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NC-101 formulation for administration
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Tools for blood and brain tissue collection
Procedure:
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Administer NC-101 to the animals to achieve a steady-state concentration.
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At a predetermined time point, collect blood samples and euthanize the animal.
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Perfuse the brain with saline to remove residual blood.
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Collect the brain tissue.
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Analyze the concentration of NC-101 in both the plasma and the brain homogenate using a validated analytical method (e.g., LC-MS).
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Calculate the Kp value as the ratio of the total brain concentration to the total plasma concentration.[11]
Visualizations
Caption: Receptor-Mediated Transcytosis (RMT) of NC-101.
Caption: Preclinical workflow for assessing NC-101 brain delivery.
Caption: Decision tree for troubleshooting low NC-101 brain concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning Properties for Blood-Brain Barrier Permeation: A Statistics-Based Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymeric Nanoparticles Properties and Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an advanced ex vivo brain slice invasion assay to model glioblastoma cell invasion into the complex brain microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex Vivo Brain Slice Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
Adjusting TP-030-2 incubation time for optimal results
Issue: Lack of available information for "TP-030-2".
Our comprehensive search for the molecule "this compound" has not yielded any specific scientific data, experimental protocols, or troubleshooting guidelines. The identifier "this compound" does not correspond to a known compound in the publicly accessible scientific literature or databases based on the performed search.
We recommend the following actions:
-
Verify the Identifier: Please double-check the name and identifier of the compound. It is possible there may be a typographical error in the designation "this compound".
-
Consult Internal Documentation: If this compound was developed in-house or obtained from a collaborator, please refer to your internal documentation, material safety data sheets (MSDS), or certificates of analysis for information regarding its properties, handling, and experimental use.
-
Contact the Source: If "this compound" was acquired from a commercial vendor or a research institution, we advise contacting them directly to obtain the necessary technical information and support.
Without specific information on the mechanism of action, expected outcomes, and typical experimental parameters for this compound, it is not possible to provide a meaningful technical support guide, troubleshooting information, or relevant diagrams.
We are committed to providing accurate and helpful technical support. Once the correct identifier or relevant information about the compound is available, we will be able to assist you further.
Why is my TP-030-2 experiment yielding inconsistent data?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address sources of inconsistent data in experiments involving TP-030-2.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
Inconsistent data in cell-based assays can arise from several factors, which can be broadly categorized as biological, technical, and environmental. Key sources include:
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Cell Health and Handling: The health, passage number, and confluency of cells can significantly impact their response to treatment.[1] Inconsistent cell seeding is a major contributor to variability between wells.
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Pipetting and Reagent Handling: Errors in pipetting, improper reagent mixing, and incorrect dilutions can lead to significant deviations in results.[1] Regular calibration of pipettes is crucial.
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Assay Conditions: Variations in incubation times, temperature, and humidity can affect biological activity and assay performance.
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Plate Effects: The "edge effect," where wells on the perimeter of a microplate behave differently due to increased evaporation, is a common issue.[1]
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Reagent Quality: The quality and stability of reagents, including the this compound compound itself, antibodies, and substrates, are critical for reproducible results.
Q2: How can I minimize the "edge effect" in my microplate assays?
The edge effect is primarily caused by increased evaporation and temperature gradients in the outer wells of a microplate.[1] To mitigate this:
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Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
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Ensure proper humidification of the incubator.
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Allow plates to equilibrate to room temperature on a level surface for 15-20 minutes after seeding before placing them in the incubator to ensure even cell distribution.[1]
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Use plate sealers to minimize evaporation, especially during long incubation periods.[1]
Q3: Does the passage number of my cells affect experimental outcomes?
Yes, the passage number can significantly influence experimental results. As cells are passaged, they can undergo phenotypic and genotypic changes, which may alter their growth rate, morphology, and response to stimuli like this compound.[1] It is best practice to use cells within a defined, low passage number range and to establish a master and working cell bank system to ensure consistency.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
If you are observing large standard deviations between your replicate wells, consider the following troubleshooting steps:
Troubleshooting Workflow for High Replicate Variability
References
Validation & Comparative
A Head-to-Head Comparison of RIPK1 Inhibitors: TP-030-2 vs. Necrostatin-1
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for investigating the role of RIPK1 in necroptosis and inflammation. This guide provides an objective comparison of two prominent RIPK1 inhibitors, TP-030-2 and necrostatin-1, supported by available experimental data.
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key therapeutic target in a range of diseases, including inflammatory conditions and neurodegenerative disorders. Its central role in mediating programmed cell death, known as necroptosis, has spurred the development of small molecule inhibitors to modulate its activity. This guide focuses on a comparative analysis of this compound, a novel chemical probe, and necrostatin-1, a widely used first-generation RIPK1 inhibitor.
Quantitative Performance Analysis
The following table summarizes the available quantitative data for this compound and necrostatin-1. It is important to note that this data is compiled from different studies and experimental conditions; therefore, a direct comparison should be made with caution. A head-to-head study under identical conditions would provide a more definitive comparison.
| Parameter | This compound | Necrostatin-1 | Assay Type | Species | Reference |
| Ki | 0.43 nM | Not Reported | TR-FRET | Human | [1] |
| IC50 (enzymatic) | 100 nM | 0.32 µM | TR-FRET / Not Specified | Mouse / Not Specified | [1][2] |
| IC50 / EC50 (cellular) | 1.3 nM | 490 nM | HT-29 Necroptosis Assay / TNF-α-induced necroptosis in 293T/Jurkat cells | Human | [1][3] |
Mechanism of Action and Selectivity
This compound is described as a potent chemical probe for RIPK1.[1] It exhibits high potency in both biochemical and cellular assays, with a Ki of 0.43 nM for human RIPK1 and an IC50 of 1.3 nM in a cellular necroptosis assay.[1] Importantly, this compound has been profiled against a large panel of kinases and shows high selectivity for RIPK1.[1]
Necrostatin-1 is a well-established allosteric inhibitor of RIPK1 that binds to a pocket distinct from the ATP-binding site, thereby locking the kinase in an inactive conformation.[4] While it has been an invaluable tool in elucidating the role of RIPK1-mediated necroptosis, it is known to have off-target effects. Notably, necrostatin-1 also inhibits indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[5] Furthermore, some studies suggest it may have RIPK1-independent effects on other cellular pathways.[6] A more stable and specific analog, necrostatin-1s (7-Cl-O-Nec-1), has been developed to address some of these limitations and is reported to be equipotent to necrostatin-1 in inhibiting human RIPK1 autophosphorylation.[7]
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the RIPK1 signaling pathway and the typical workflow for evaluating their efficacy.
Caption: RIPK1 signaling pathway upon TNFα stimulation.
References
- 1. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THUNDER™ Total RIPK1 TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 3. content.protocols.io [content.protocols.io]
- 4. THUNDER™ Phospho-RIPK1 (S166) + Total RIPK1 TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 5. Tumor Necrosis Factor induced inflammation in mice - Enamine [enamine.net]
- 6. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
A Comparative Analysis of TP-030-2 and Other Prominent RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling target for therapeutic intervention in a host of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1][2][3][4][5] The development of small molecule inhibitors targeting the kinase activity of RIPK1 is a rapidly advancing field. This guide provides a comparative overview of TP-030-2, a potent RIPK1 inhibitor, alongside other well-characterized RIPK1 inhibitors such as GSK2982772, Necrostatin-1, and SAR443122.
Biochemical Potency
The in vitro potency of RIPK1 inhibitors is a key determinant of their potential therapeutic efficacy. This is typically assessed through biochemical assays that measure the concentration of the inhibitor required to block RIPK1 kinase activity by 50% (IC50) or the inhibitor's binding affinity (Ki). The following table summarizes the available biochemical potency data for this compound and other selected RIPK1 inhibitors.
| Inhibitor | Target | Assay Type | IC50 / Ki (nM) | Species | Reference |
| This compound | RIPK1 | TR-FRET | Ki = 0.43 | Human | [6] |
| RIPK1 | - | IC50 = 100 | Mouse | [6] | |
| TP-030-1 | RIPK1 | TR-FRET | Ki = 3.9 | Human | [7] |
| RIPK1 | - | IC50 = 4200 | Mouse | [7] | |
| GSK2982772 | RIPK1 | FP | IC50 = 1.0 | Human | [1][2] |
| Necrostatin-1 | RIPK1 | - | - | - | - |
| Necrostatin-1s | RIPK1 | Kinase Assay | - | Human | [8] |
| RIPA-56 | RIPK1 | - | IC50 = 13 | - | [1][2] |
| PK68 | RIPK1 | Kinase Activity | IC50 = 90 | - | [1][2] |
| GSK'074 | RIPK1/RIPK3 | - | - | Human/Mouse | [1][2] |
Cellular Activity
The ability of an inhibitor to block RIPK1-mediated signaling pathways within a cellular context is a critical measure of its biological activity. A common assay involves inducing necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity, in cell lines such as the human colon adenocarcinoma cell line HT-29. The following table compares the cellular potency of various RIPK1 inhibitors in preventing necroptosis.
| Inhibitor | Cell Line | Assay Type | EC50 / IC50 (nM) | Reference |
| This compound | HT-29 | Necroptosis Assay | IC50 = 1.3 | [6] |
| TP-030-1 | HT-29 | Necroptosis Assay | IC50 = 18 | [7] |
| GSK2982772 | U937 | Necroptosis Assay | IC50 = 6.3 | [9] |
| RIPA-56 | L929 | Necroptosis Assay | EC50 = 27 | [1][2] |
| PK68 | U937 | TNF-induced Necrosis | EC50 = 1330 | [1][2] |
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its in vivo efficacy and safety. While detailed pharmacokinetic data for this compound is not extensively published, preliminary tests have indicated its suitability for in vivo use in mice.[6] The table below summarizes available pharmacokinetic parameters for other well-known RIPK1 inhibitors.
| Inhibitor | Species | Key Pharmacokinetic Parameters | Reference |
| GSK2982772 | Human | Orally bioavailable; approximately linear pharmacokinetics. Greater than 90% target engagement achieved at 60 mg and 120 mg BID dosing. | [10][11] |
| Rat | Good oral exposure and a favorable pharmacokinetic profile. | [12] | |
| Necrostatin-1 | - | Limited in vivo stability and potential off-target effects. | [8] |
| PK68 | - | Good pharmacokinetic properties and a strong protective effect in a mouse model of TNF-induced fatal shock. | [1][2] |
| DHP77 | Rat, Human | Good pharmacokinetic characteristics across multiple species and stability in hepatocytes. | [1][2] |
In Vivo Efficacy
The ultimate test of a RIPK1 inhibitor's therapeutic potential lies in its ability to modulate disease in relevant animal models. Inhibition of RIPK1 has shown promise in various models of inflammatory and neurodegenerative diseases. While specific in vivo efficacy data for this compound is not yet widely available, other RIPK1 inhibitors have demonstrated significant effects.
-
GSK2982772 has been evaluated in clinical trials for psoriasis, rheumatoid arthritis, and ulcerative colitis.[13]
-
Necrostatin-1s has been shown to ameliorate disease pathology in a mouse model of multiple sclerosis (experimental allergic encephalomyelitis).[5]
-
PK68 has demonstrated a strong protective effect in a mouse model of TNF-induced fatal shock and has shown potential in inhibiting tumor metastasis in mouse cancer models.[2]
-
DHP76 was effective in chronic mouse models of multiple sclerosis and retinitis pigmentosa.[1][2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the RIPK1 signaling pathway and a general workflow for evaluating RIPK1 inhibitors.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase reaction buffer, substrate (MBP), and the test inhibitor.
-
Initiate the kinase reaction by adding ATP and the recombinant RIPK1 enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity inhibition.
Cellular Necroptosis Assay (TNF-α-induced Necroptosis in HT-29 Cells)
This assay measures the ability of an inhibitor to protect cells from necroptotic cell death induced by a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with FBS and antibiotics
-
Human TNF-α
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the inhibitor concentration against the percentage of cell viability.
Conclusion
This compound is a highly potent inhibitor of human RIPK1 in both biochemical and cellular assays, with potencies in the low nanomolar range. Its cellular activity in preventing necroptosis is particularly noteworthy. While comprehensive, publicly available in vivo data for this compound is still emerging, its strong in vitro profile positions it as a valuable research tool and a promising candidate for further development. The comparison with other well-known RIPK1 inhibitors like GSK2982772 highlights the diverse chemical scaffolds being explored and the continuous progress in optimizing potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel RIPK1 inhibitors.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
Cross-validation of TP-030-2 activity in different cell lines
An initial search for the molecule "TP-030-2" did not yield specific results for a compound with this exact designation. It is possible that this is a compound with a different public name, an internal designation not yet publicly disclosed, or a typographical error.
To provide a comprehensive comparison guide as requested, clarification on the identity of "this compound" is necessary. Information required includes:
-
Confirmed name or alternative designations: Any other public or internal names for the molecule.
-
Target and mechanism of action: The specific biological target(s) and how the compound elicits its effect.
-
Relevant publications or data sources: Any published studies, patents, or datasets describing the activity of this compound.
Once this information is available, a detailed guide can be compiled, including:
-
Cross-validation of its activity in different cell lines.
-
Clearly structured data tables for easy comparison.
-
Detailed experimental protocols.
-
Graphviz diagrams of signaling pathways and experimental workflows.
Without this fundamental information, it is not possible to generate the requested comparison guide.
Replicating Published Results of TREM2 Agonists in Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) has emerged as a critical regulator of microglial function in the context of neurodegenerative diseases. As a result, therapeutic strategies aimed at agonizing TREM2 are under intense investigation. This guide provides a comparative overview of published data on prominent TREM2 agonists, alongside alternative therapeutic approaches for neurodegeneration, with a focus on replicating key experimental findings.
Comparative Efficacy of Investigational TREM2 Agonists
The following tables summarize the published preclinical and clinical data for leading TREM2 agonist candidates. Direct comparison is challenging due to variations in experimental design and models.
Preclinical Data Comparison
| Compound | Type | Model | Key Findings | Reference |
| AL002 (variant AL002c) | Monoclonal Antibody | 5xFAD mice expressing human TREM2 | - Increased microglial proliferation. - Reduced filamentous amyloid-beta (Aβ) plaques. - Tempered microglial inflammatory response. - Reduced neurite dystrophy. - Improved cognitive and behavioral outcomes. | |
| VG-3927 | Small Molecule | Humanized TREM2 amyloidosis mouse model (hTREM2-5xFAD) | - Reduced pathological forms of Aβ. - Decreased insoluble ApoE levels. - Reduced peri-plaque dystrophic neurites after 6 weeks of oral dosing. | [1] |
| Para.09 | Monoclonal Antibody | PS2APP and TauPS2APP mice | - No significant change in AD-related pathology. - Worsened recovery after demyelination in a multiple sclerosis model. | [2] |
Clinical Data Comparison
| Compound | Type | Phase | Key Findings | Reference |
| AL002 | Monoclonal Antibody | Phase 1 (Healthy Volunteers) | - Generally safe and well-tolerated. - Dose-dependent reduction of soluble TREM2 (sTREM2) in cerebrospinal fluid (CSF), indicating target engagement. - Increased CSF biomarkers of microglial activity. | [3][4][5] |
| VG-3927 | Small Molecule | Phase 1 (Healthy Volunteers & AD Patients) | - Favorable safety and tolerability. - Predictable pharmacokinetics supporting once-daily oral dosing. - Dose-dependent reduction of sTREM2 in CSF. - Increased levels of osteopontin/SPP1, a marker of microglial activation. | [6][7][8][9] |
Alternative Therapeutic Strategies in Neurodegeneration
To provide a broader context, this section outlines data from alternative approaches targeting different aspects of neurodegenerative pathology.
Anti-Amyloid and Anti-Tau Therapies
| Compound | Target | Type | Phase | Key Findings | Reference |
| Aducanumab | Amyloid-beta | Monoclonal Antibody | Approved (Accelerated) | - Significantly reduced Aβ plaques in a dose- and time-dependent manner. - Showed a reduction in clinical decline in one of two Phase 3 trials (EMERGE). | [10][11][12] |
| Anti-tau Antibodies (various) | Tau Protein | Monoclonal Antibodies | Phase 2/3 | - Generally failed to show significant clinical efficacy in slowing cognitive decline in AD and progressive supranuclear palsy (PSP). - Demonstrated target engagement by reducing free tau in CSF. | [13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication of published findings. Below are protocols for key experiments frequently cited in the preclinical evaluation of neurodegenerative disease therapies.
Morris Water Maze for Cognitive Assessment
The Morris Water Maze (MWM) is a standard behavioral assay to assess spatial learning and memory in rodent models of neurodegeneration.[16][17][18][19]
Materials:
-
Circular pool (150 cm diameter, 50 cm depth)
-
Water opacified with non-toxic white or black paint
-
Submerged escape platform (10 cm diameter)
-
High-contrast spatial cues placed around the room
-
Video tracking software
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.
-
Cued Training (Visible Platform):
-
For 1-2 days, train the mice with a visible platform marked with a flag. This ensures the animals are not visually impaired and can learn the basic task of finding the platform to escape the water.
-
Place the mouse gently into the water facing the pool wall from one of four predetermined start locations.
-
Allow the mouse to swim and find the platform. If it fails to find it within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Repeat for a set number of trials per day.
-
-
Acquisition Training (Hidden Platform):
-
Submerge the platform 1 cm below the water surface.
-
Conduct 4-6 trials per day for 5-7 consecutive days. The start location should be varied for each trial.
-
Record the escape latency (time to find the platform), path length, and swim speed using the tracking software.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Quantification of Amyloid-beta (Aβ) Plaques in Mouse Brain Tissue
This protocol describes the immunohistochemical staining and quantification of Aβ plaques.[20][21][22]
Materials:
-
Mouse brain tissue, fixed in 4% paraformaldehyde and sectioned.
-
Phosphate-buffered saline (PBS)
-
Primary antibody against Aβ (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Preparation:
-
Perfuse mice with ice-cold PBS followed by 4% paraformaldehyde.
-
Post-fix brains in 4% paraformaldehyde overnight.
-
Cryoprotect brains in a sucrose solution.
-
Section brains at 30-40 µm using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval (e.g., by incubating in formic acid).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding with a blocking solution (e.g., normal serum).
-
Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections under a microscope at a consistent magnification.
-
Use image analysis software to set a threshold for positive staining.
-
Quantify the percentage of the area in the cortex and hippocampus that is covered by Aβ plaques.
-
Visualizing Key Pathways and Workflows
TREM2 Signaling Pathway in Microglia
Caption: TREM2 Signaling Cascade in Microglia.
Preclinical Experimental Workflow for a TREM2 Agonist
Caption: Preclinical evaluation workflow.
Clinical Trial Logical Flow for an Alzheimer's Disease Therapeutic
Caption: Alzheimer's disease clinical trial progression.
References
- 1. Characterization of the first TREM2 small molecule agonist, VG‐3927, for clinical development in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral or Detrimental Effects of TREM2 Agonist Antibodies in Preclinical Models of Alzheimer’s Disease and Multiple Sclerosis | Journal of Neuroscience [jneurosci.org]
- 3. Preclinical and first-in-human evaluation of AL002, a novel TREM2 agonistic antibody for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alector Announces Phase 1 Data on AL002 at the 12th Clinical Trials on Alzheimer’s Disease (CTAD) Meeting | Alector [investors.alector.com]
- 5. researchgate.net [researchgate.net]
- 6. neurologylive.com [neurologylive.com]
- 7. FDA lifts partial hold on Vigil Neuroscience’s Phase I VG-3927 trial [clinicaltrialsarena.com]
- 8. Vigil Neuroscience, Inc. Reports Positive Phase 1 Data for VG-3927 and Outlines Upcoming Milestones in Alzheimer’s Disease and ALSP Treatment Programs | Nasdaq [nasdaq.com]
- 9. Vigil's Alzheimer's Drug Shows Promising Phase 1 Results with 50% Brain Biomarker Reduction | VIGL Stock News [stocktitan.net]
- 10. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Aducanumab in the Treatment of Alzheimer’s Disease: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Initial failures of anti-tau antibodies in Alzheimer’s disease are reminiscent of the amyloid-β story - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. Current Status of Clinical Trials on Tau Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 20. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Head-to-Head Comparison: TP-030-2 and GSK2982772 in the Inhibition of RIPK1
In the landscape of therapeutic drug discovery, the targeted inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising strategy for a multitude of inflammatory and neurodegenerative diseases. This guide provides a detailed, data-supported comparison of two key RIPK1 inhibitors: TP-030-2, a potent chemical probe, and GSK2982772, a clinical-stage drug candidate. This objective analysis is intended for researchers, scientists, and drug development professionals to better understand the nuances of these two molecules.
Mechanism of Action and Signaling Pathway
Both this compound and GSK2982772 are potent and selective inhibitors of RIPK1, a critical mediator of cellular inflammation and necroptosis. RIPK1's kinase activity is a key signaling node downstream of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). Upon activation, RIPK1 can trigger a cascade of events leading to either pro-survival signaling via NF-κB or programmed cell death pathways, including apoptosis and necroptosis. The inhibition of RIPK1 kinase activity by small molecules like this compound and GSK2982772 is designed to block the inflammatory and cell death-inducing functions of this protein.
Physicochemical and In Vitro Potency
A direct comparison of the physicochemical properties and in vitro potency highlights the distinct profiles of this compound and GSK2982772.
| Property | This compound | GSK2982772 |
| Molecular Formula | C₂₃H₂₁BrN₄O₃ | C₂₄H₂₃N₅O₃ |
| Molecular Weight | 481.34 g/mol | 441.48 g/mol |
| Target | RIPK1 | RIPK1 |
| Human RIPK1 Kᵢ | 0.43 nM | Not Reported |
| Human RIPK1 IC₅₀ | Not Reported | 16 nM |
| Mouse RIPK1 IC₅₀ | 100 nM | Not Reported |
Cellular Activity
In cellular assays, both compounds demonstrate potent inhibition of RIPK1-mediated signaling.
| Assay | This compound | GSK2982772 |
| HT29 Necroptosis IC₅₀ | 1.3 nM | Not Reported |
| Cellular Target Engagement | Potent in HT29 necroptosis assay[1] | >90% RIPK1 target engagement in humans at 60 mg and 120 mg BID doses[2] |
Selectivity Profile
High selectivity is a critical attribute for a successful kinase inhibitor, minimizing off-target effects.
| Compound | Selectivity Data |
| This compound | No significant binding observed at 1 µM for 303 kinases tested (Takeda Global Kinase Panel). The only hit found in a Eurofins-Panlabs screen of 68 targets was HTR2B with 63% inhibition.[1] |
| GSK2982772 | Showed complete specificity for RIPK1 kinase over all other kinases tested at 10 µM concentration when profiled against 318 kinases (Reaction Biology Corp) and 456 kinases (DiscoveRx Corp).[3] |
Preclinical and Clinical Development Status
The development trajectories of this compound and GSK2982772 are markedly different, with GSK2982772 having undergone extensive clinical evaluation.
This compound is primarily characterized as a chemical probe suitable for in vitro and preliminary in vivo studies to investigate the biological roles of RIPK1.[1] There is limited publicly available information on its progression as a clinical drug candidate.
GSK2982772 , on the other hand, has been advanced through Phase I and Phase IIa clinical trials for several inflammatory conditions.[4][5]
-
Phase I: A first-in-human study in healthy male volunteers demonstrated that single and repeat oral doses of GSK2982772 were safe and well-tolerated. The pharmacokinetics were approximately linear, and high levels of RIPK1 target engagement were achieved.[2][6]
-
Phase IIa: GSK2982772 was evaluated in patients with plaque psoriasis, rheumatoid arthritis, and ulcerative colitis.[5][7] While the trials provided valuable safety and pharmacokinetic data, GSK2982772 did not show clinical benefit in a Phase 2a trial for active ulcerative colitis.[7] Subsequently, the development for these indications was discontinued.[7]
Experimental Protocols
Detailed experimental protocols are proprietary and not fully available in the public domain. However, based on published literature, the following methodologies were employed:
In Vitro Kinase Assays
-
GSK2982772: Kinase selectivity was assessed using a P33 radiolabeled assay screen against a panel of 318 kinases and a competition binding assay (KINOMEscan) against 456 kinases.[3]
-
This compound: In vitro potency was characterized using a TR-FRET assay.[1] Kinase selectivity was determined using the Takeda Global Kinase Panel.[1]
Cellular Necroptosis Assay
-
This compound: The cellular potency was determined using the HT29 human colon cancer cell line, a well-established model for studying necroptosis. The IC₅₀ value was measured in a necroptosis assay.[1]
Clinical Trial Design (GSK2982772)
-
Phase I: A randomized, double-blind, placebo-controlled, single- and repeat-dose escalation study in healthy male subjects to evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics.[2][4]
-
Phase IIa (Ulcerative Colitis): A randomized, double-blind, placebo-controlled trial in patients with active ulcerative colitis to assess safety, tolerability, and preliminary efficacy.[5][7]
Summary and Conclusion
This head-to-head comparison reveals that while both this compound and GSK2982772 are potent and selective inhibitors of RIPK1, they represent different stages of the drug discovery and development pipeline.
-
This compound stands out as a highly potent chemical probe with excellent utility for preclinical research. Its detailed in vitro characterization makes it a valuable tool for elucidating the complex biology of RIPK1.
-
GSK2982772 is a well-characterized clinical candidate that has undergone extensive evaluation in humans. Despite not achieving primary efficacy endpoints in Phase IIa trials for certain inflammatory diseases, the wealth of safety, pharmacokinetic, and target engagement data generated from these studies provides invaluable insights for the continued development of RIPK1 inhibitors as a therapeutic class.
For researchers, the choice between these two molecules will depend on the specific experimental needs. This compound is ideal for in vitro and proof-of-concept in vivo studies, while the clinical data from GSK2982772 offers a crucial reference point for the translational development of novel RIPK1 inhibitors. The journey of GSK2982772 underscores the challenges of translating potent enzymatic and cellular activity into clinical efficacy, a key consideration for all future programs targeting this pathway.
References
- 1. Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
Assessing the Superiority of TP-030-2 Over First-Generation RIPK1 Inhibitors: A Comparative Guide
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and ischemic injury. The first-generation RIPK1 inhibitors, exemplified by Necrostatin-1, were instrumental in validating RIPK1 as a drug target. However, these early compounds were hampered by moderate potency, suboptimal pharmacokinetic properties, and off-target effects.[1] This has driven the development of next-generation inhibitors with improved characteristics.
This guide provides a detailed comparison of TP-030-2 , a potent and selective next-generation RIPK1 inhibitor, with the first-generation inhibitor, Necrostatin-1. By examining key experimental data, we aim to objectively assess the superiority of this compound as a research tool and a potential therapeutic candidate.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data comparing the performance of this compound and Necrostatin-1.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | Potency (Ki/IC50) | Citation(s) |
| This compound | Human RIPK1 | TR-FRET | Ki = 0.43 nM | [2] |
| Mouse RIPK1 | Biochemical | IC50 = 100 nM | [2] | |
| Necrostatin-1 | Human RIPK1 | Biochemical | EC50 = 182 nM | [3] |
Table 2: Cellular Potency
| Compound | Cell Line | Assay Type | Potency (EC50/IC50) | Citation(s) |
| This compound | HT-29 | Necroptosis Assay | IC50 = 1.3 nM | [2] |
| Necrostatin-1 | Jurkat | Necroptosis Assay | EC50 = 490 nM | [4] |
| HT-29 | Necroptosis Assay | - |
Table 3: Selectivity and Off-Target Effects
| Compound | Kinase Panel | Key Off-Target(s) | Citation(s) |
| This compound | No significant binding at 1 µM across 303 kinases | HTR2B (63% inhibition) | [2] |
| Necrostatin-1 | Not extensively profiled in early studies | Indoleamine 2,3-dioxygenase (IDO) | [5] |
Table 4: Pharmacokinetic Properties
| Compound | Species | Key Parameters | Citation(s) |
| This compound | Mouse | Suitable for in vivo use (preliminary tests) | [2] |
| Necrostatin-1 | Mouse | Limited metabolic stability (T1/2 < 5 min in microsomes) | [5] |
| Rat | Absolute bioavailability of 54.8% | [6][7] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: RIPK1 Signaling Pathway and Point of Inhibition.
Caption: Cellular Necroptosis Assay Workflow.
Caption: In Vivo TNF-induced SIRS Model Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RIPK1 Biochemical Kinase Inhibition Assay (TR-FRET)
Objective: To determine the in vitro potency of inhibitors against purified human RIPK1 kinase.
Materials:
-
Purified recombinant human RIPK1 enzyme
-
TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds (this compound, Necrostatin-1) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add the RIPK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio and determine the Ki or IC50 values by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (HT-29)
Objective: To measure the ability of inhibitors to protect cells from induced necroptosis.[8]
Materials:
-
HT-29 human colorectal adenocarcinoma cells (ATCC HTB-38)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human Tumor Necrosis Factor-alpha (TNFα)
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compounds (this compound, Necrostatin-1) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.[9]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Pre-treat the cells with the diluted compounds for 1 hour.
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature and add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to untreated and vehicle-treated controls and calculate IC50 values from the dose-response curves.
In Vivo Mouse Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)
Objective: To evaluate the in vivo efficacy of RIPK1 inhibitors in a model of systemic inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Recombinant murine TNFα
-
Test compounds (this compound, Necrostatin-1) formulated for oral or intraperitoneal administration
-
Vehicle control
-
Rectal probe for temperature measurement
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (vehicle, this compound, Necrostatin-1).
-
Administer the test compound or vehicle at a specified time before the TNFα challenge (e.g., 30-60 minutes).
-
Induce SIRS by intravenous injection of a lethal dose of murine TNFα.[10]
-
Monitor the mice for survival and measure core body temperature using a rectal probe at regular intervals (e.g., every hour for 6-8 hours).
-
Plot survival curves and analyze using the log-rank test.
-
Analyze changes in body temperature over time for each group.
Conclusion
The data presented in this guide clearly demonstrates the superiority of the next-generation RIPK1 inhibitor, this compound, over the first-generation compound, Necrostatin-1. This compound exhibits significantly greater potency in both biochemical and cellular assays, with Ki and IC50 values in the low nanomolar range, representing a several hundred-fold improvement over Necrostatin-1.
Furthermore, this compound displays a much cleaner selectivity profile, lacking the significant off-target activity on IDO that complicates the interpretation of data obtained with Necrostatin-1. While comprehensive pharmacokinetic data for this compound is not yet publicly available, its suitability for in vivo studies, combined with the known limitations of Necrostatin-1's metabolic instability, suggests a more favorable profile for preclinical research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. eubopen.org [eubopen.org]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 7. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Necrosis Factor induced inflammation in mice - Enamine [enamine.net]
Independent Verification of TP-030-2's Potency: A Comparative Guide to RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the IC50 value of TP-030-2, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The product's performance is objectively compared with other known RIPK1 inhibitors, supported by experimental data and detailed methodologies for key assays.
Comparative Analysis of RIPK1 Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and a selection of alternative RIPK1 inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as variations in experimental conditions can influence the results.
| Compound Name | Target | IC50 Value | Assay Type | Cell Line (if applicable) |
| This compound | RIPK1 (mouse) | 100 nM | TR-FRET | N/A |
| RIPK1 (in-cell) | 1.3 nM | Necroptosis Assay | HT-29 | |
| GSK2982772 | RIPK1 (human) | 16 nM | Not Specified | N/A |
| GSK'963 | RIPK1 | 29 nM | FP Binding Assay | N/A |
| RIPK1 (in-cell) | 1 nM | Necroptosis Assay | L929 | |
| RIPK1 (in-cell) | 4 nM | Necroptosis Assay | U937 | |
| Necrostatin-1 | RIPK1 | 182 nM (EC50) | Not Specified | N/A |
| RIPK1 (in-cell) | 494 nM (EC50) | Necroptosis Assay | Jurkat | |
| RIPA-56 | RIPK1 | 13 nM | Not Specified | N/A |
| RIPK1 (in-cell) | 27 nM (EC50) | Necroptosis Assay | L929 |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is a common method to determine the biochemical potency of kinase inhibitors.
Principle: The assay measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate. A terbium-labeled antibody specific to the phosphorylated substrate acts as the FRET donor, and a fluorescein-labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
General Protocol:
-
Reaction Setup: In a 384-well plate, combine the kinase, a fluorescein-labeled substrate, and ATP in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[1].
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the reaction wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed[1].
-
Reaction Termination and Detection: Stop the reaction by adding EDTA. Subsequently, add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate[2].
-
Signal Measurement: After an incubation period (e.g., 30-60 minutes) to allow for antibody binding, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor)[3].
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot the inhibitor concentration versus the FRET ratio to determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay
This method directly measures the binding affinity of an inhibitor to its target kinase.
Principle: The assay is based on the change in the tumbling rate of a fluorescently labeled tracer molecule upon binding to a larger protein. A small fluorescent tracer rotates rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein (the kinase), its rotation slows down, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to the kinase, causing a decrease in polarization.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled tracer (a molecule that binds to the kinase's active site), and the test inhibitor.
-
Assay Plate Setup: In a 384-well plate, add the kinase and the fluorescent tracer to each well.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., GSK'963) to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the binding equilibrium to be reached[4].
-
Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the inhibitor concentration against the fluorescence polarization values to calculate the IC50.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
General Protocol:
-
Kinase Reaction: Perform the kinase reaction in a multiwell plate by incubating the kinase, substrate, and ATP[5].
-
Inhibitor Addition: Include serial dilutions of the test compound in the reaction wells.
-
Reaction Termination and ATP Depletion: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature[6].
-
ADP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and provides the components for the luciferase reaction. Incubate for 30-60 minutes at room temperature[6].
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the inhibitor concentration versus the luminescence to determine the IC50 value.
HT-29 Cell Necroptosis Assay
This cell-based assay evaluates the ability of a compound to inhibit necroptosis, a form of programmed cell death dependent on RIPK1.
Principle: Necroptosis is induced in HT-29 human colon adenocarcinoma cells using a combination of stimuli, typically TNFα, a SMAC mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (to block the apoptotic pathway). Cell viability is then measured to determine the protective effect of the inhibitor.
General Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate and allow them to adhere overnight[7].
-
Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 30 minutes)[8].
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of TNFα, a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk)[9].
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 20-24 hours)[8].
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the viability of treated cells to that of untreated controls and plot the inhibitor concentration versus cell viability to determine the IC50 value.
Visualizations
RIPK1-Mediated Necroptosis Signaling Pathway
The following diagram illustrates the central role of RIPK1 in the necroptosis signaling cascade.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. Frontiers | Induction of RIPK3/MLKL-mediated necroptosis by Erigeron breviscapus injection exhibits potent antitumor effect [frontiersin.org]
- 8. Proteasome inhibition blocks necroptosis by attenuating death complex aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
A Comparative Analysis of RIPK1 Chemical Probes: TP-030-2 versus TP-030-1
In the landscape of chemical biology and drug discovery, the development of potent and selective chemical probes is paramount for dissecting cellular signaling pathways and validating novel therapeutic targets. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, known as necroptosis, making it a compelling target for intervention in a range of diseases, including inflammatory disorders and neurodegenerative conditions. This guide provides a detailed comparative analysis of two prominent RIPK1 chemical probes, TP-030-2 and TP-030-1, designed to assist researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Performance Metrics
The following tables summarize the key quantitative data for this compound and TP-030-1, highlighting their potency and cellular activity.
Table 1: In Vitro Potency Against RIPK1
| Compound | Target | Potency (Kᵢ) | Potency (IC₅₀) | Assay Type |
| This compound | human RIPK1 | 0.43 nM[1][2][3][4] | - | TR-FRET[2][3] |
| mouse RIPK1 | - | 100 nM[1][3] | Not Specified | |
| TP-030-1 | human RIPK1 | 3.9 nM[5][6][7] | - | TR-FRET[6] |
| mouse RIPK1 | - | 4.2 µM[5][6] | Not Specified |
Table 2: Cellular Activity in Necroptosis Assay
| Compound | Cell Line | Cellular Potency (IC₅₀) | Assay |
| This compound | HT29 | 1.3 nM[3] | Necroptosis Assay[3] |
| TP-030-1 | HT29 | 18 nM[5][6][7] | Necroptosis Assay[6] |
Delving Deeper: Experimental Methodologies
A clear understanding of the experimental protocols is crucial for the interpretation and replication of the cited data.
In Vitro Kinase Assay (TR-FRET)
The in vitro potency of this compound and TP-030-1 against human RIPK1 was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[2][3][6] This assay measures the inhibition of RIPK1 kinase activity by quantifying the phosphorylation of a substrate. The Kᵢ (inhibitor constant) values are derived from these measurements, providing a precise measure of the inhibitor's affinity for the target enzyme.
Cellular Necroptosis Assay
The cellular activity of the probes was assessed using a necroptosis assay in the human colon adenocarcinoma cell line, HT29.[3][6] In this assay, necroptosis is induced, and the ability of the chemical probes to inhibit this cell death pathway is measured. The IC₅₀ value represents the concentration of the inhibitor required to achieve 50% inhibition of necroptosis, thus reflecting the probe's potency in a cellular context.
The RIPK1 Signaling Pathway and Necroptosis
Both this compound and TP-030-1 are inhibitors of RIPK1, a key kinase in the necroptosis pathway. Necroptosis is a form of programmed cell death that is initiated under specific conditions, such as upon stimulation of death receptors like the TNF receptor (TNFR) when caspase-8 is inhibited.
Caption: RIPK1 signaling pathway leading to apoptosis or necroptosis.
Selectivity and Off-Target Profile
An ideal chemical probe exhibits high selectivity for its intended target with minimal off-target effects. Both this compound and TP-030-1 have been profiled against a large panel of kinases.
At a concentration of 1 µM, neither this compound nor TP-030-1 showed significant binding to a panel of 303 kinases.[2][3][6] However, in a broader panel of 68 targets, this compound showed 63% inhibition of HTR2B.[3] The closest off-targets for this compound in a GPCR scan were GABA/PBR (Kᵢ = 346.58 nM), HTR2A (Kᵢ = 2071.02 nM), and ADRA2A (Kᵢ = 2355.74 nM).[2] For TP-030-1, the closest off-target identified was GABA/PBR with a Kᵢ of 374.92 nM.[7] A negative control compound, TP-030n, which is significantly less potent against RIPK1 (hRIPK1 Kᵢ = 6.9 µM), is available for use in experiments to distinguish on-target from off-target effects.[3][6]
Comparative Summary and Recommendations
Both this compound and TP-030-1 are potent and selective chemical probes for RIPK1. The key distinctions lie in their potency, particularly against human RIPK1 and in cellular assays.
-
This compound demonstrates superior potency against human RIPK1 in vitro (Kᵢ = 0.43 nM) and in cellular necroptosis assays (IC₅₀ = 1.3 nM).[1][2][3] This makes it an excellent choice for experiments requiring high potency and for studies in human cell systems.
-
TP-030-1 is also a highly potent inhibitor of human RIPK1 (Kᵢ = 3.9 nM) and shows good cellular activity (IC₅₀ = 18 nM).[5][6][7] While less potent than this compound, it remains a valuable tool for studying RIPK1 biology.
A noteworthy difference is their potency against the mouse ortholog of RIPK1. This compound is significantly more potent against mouse RIPK1 (IC₅₀ = 100 nM) compared to TP-030-1 (IC₅₀ = 4.2 µM).[1][3][5][6] This makes This compound a more suitable probe for in vivo studies in mouse models .
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. eubopen.org [eubopen.org]
- 4. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eubopen.org [eubopen.org]
- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
